Ro 22-3245
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][2]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3/c19-12-5-6-13-15(7-12)18(14-3-1-2-4-16(14)20)22-9-11-8-21-10-23-17(11)13/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXKIKVKJZIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227782 | |
| Record name | 9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76988-39-1 | |
| Record name | 9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076988391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-22-3245 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIR9ZUE1OD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ro 22-3245: An In-Depth Technical Guide on a Putative Anxiolytic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 22-3245, chemically identified as 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d]benzazepine, is a compound classified as an anxiolytic. While its definitive mechanism of action remains to be fully elucidated in publicly accessible literature, it is hypothesized to function as a modulator of the γ-aminobutyric acid (GABA) system, specifically as a GABA-A receptor agonist. This guide synthesizes the currently available information on this compound, highlighting its chemical properties and its presumed, though not definitively proven, pharmacological pathway. Due to a significant lack of detailed primary research, this document will focus on the speculative mechanism and will not include quantitative data tables or detailed experimental protocols, as these are not available in the public domain.
Chemical and Physical Properties
This compound is a benzazepine derivative with the following key properties:
-
Systematic Name: 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d]benzazepine
-
Molecular Formula: C₁₈H₁₁Cl₂N₃
-
Molecular Weight: 340.21 g/mol
-
Appearance: Crystalline solid
-
Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO).
The presence of chlorine atoms in its structure enhances its lipophilicity, which may facilitate its passage across the blood-brain barrier, a critical characteristic for centrally acting therapeutic agents.[1]
Postulated Mechanism of Action: GABA-A Receptor Agonism
The primary hypothesized mechanism of action for this compound is its activity as a GABA-A receptor agonist.[2] This speculation is largely based on the established role of the GABAergic system in anxiety and the mechanism of other anxiolytic drugs with similar structural features.[1]
The GABAergic System and Anxiety
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). GABA-A receptors, which are ligand-gated ion channels, play a crucial role in mediating fast inhibitory neurotransmission. When GABA binds to the GABA-A receptor, it causes a conformational change that opens the chloride ion (Cl⁻) channel. The resulting influx of Cl⁻ ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability. This inhibitory effect is fundamental to the regulation of anxiety, sleep, and seizure activity.
This compound as a Putative GABA-A Receptor Agonist
It is proposed that this compound binds to the GABA-A receptor, likely at an allosteric site distinct from the GABA binding site itself, similar to benzodiazepines. This binding is thought to potentiate the effect of GABA, increasing the frequency or duration of the chloride channel opening. The enhanced inhibitory signaling in key brain regions associated with anxiety, such as the amygdala and prefrontal cortex, would lead to the observed anxiolytic effects.
The following diagram illustrates the proposed signaling pathway for this compound at the GABA-A receptor.
Caption: Proposed mechanism of this compound at the GABA-A receptor.
Quantitative Data and Experimental Protocols: A Notable Absence
A comprehensive search of scientific databases and patent literature did not yield any publicly available quantitative data regarding the binding affinity (e.g., Ki, IC50) of this compound for the GABA-A receptor or any other potential targets. Furthermore, detailed experimental protocols describing the methods used to characterize its pharmacological profile are not available. This lack of data prevents a more in-depth analysis and comparison with other anxiolytic compounds.
The following diagram illustrates a general workflow that would typically be employed in the preclinical evaluation of a compound like this compound.
Caption: A generalized workflow for the preclinical assessment of anxiolytic compounds.
Conclusion and Future Directions
This compound is a compound with potential anxiolytic properties, likely mediated through the potentiation of GABA-A receptor function. However, the absence of robust, publicly available data on its pharmacology severely limits a comprehensive understanding of its mechanism of action. To fully characterize this compound and validate its therapeutic potential, further research is imperative. Future studies should focus on:
-
Quantitative Binding and Functional Assays: Determining the binding affinity and functional potency of this compound at various GABA-A receptor subunit combinations.
-
Electrophysiological Studies: Investigating the effects of this compound on GABA-evoked currents in neuronal preparations.
-
In Vivo Behavioral Pharmacology: Conducting detailed behavioral studies in validated animal models of anxiety to confirm its anxiolytic efficacy and explore potential side effects.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.
Without such data, this compound remains a compound of speculative interest with an unconfirmed mechanism of action. This guide serves as a summary of the limited information currently available and a call for further empirical investigation.
References
An In-depth Technical Guide to the Anxiolytic Compound Ro 22-3245
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 22-3245 is a compound identified as an anxiolytic agent. Despite its classification, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth pharmacological data and a notable contradiction regarding its precise mechanism of action. While some chemical databases classify it as a GABA-A receptor agonist, other pharmacological resources indicate that its molecular targets remain largely unexplored, with no direct evidence of interaction with GABAergic systems. This technical guide synthesizes the available information on this compound, presenting its chemical properties, discussing the conflicting evidence regarding its pharmacological profile, and highlighting the current gaps in knowledge. This document serves as a resource for researchers investigating novel anxiolytic pathways and for drug development professionals seeking to understand the landscape of anxiolytic compounds.
Chemical and Physical Properties
This compound, systematically named 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d]benzazepine, possesses a distinct chemical structure. The key physicochemical properties of this compound are summarized in the table below.[1]
| Property | Value |
| Systematic Name | 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d]benzazepine |
| Molecular Formula | C₁₈H₁₁Cl₂N₃ |
| Molecular Weight | 340.21 g/mol |
| CAS Number | 76988-39-1 |
| Solubility | Soluble in DMSO |
Pharmacological Profile and Mechanism of Action
The pharmacological profile of this compound is a subject of conflicting information within scientific databases and literature.
Evidence for GABA-A Receptor Interaction
Several public chemical databases, including PubChem, classify this compound as a GABA-A receptor agonist. This classification suggests that the anxiolytic effects of this compound may be mediated through the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The structural similarity of this compound to other benzazepine derivatives, which are known to interact with various receptors including GABA-A receptors, lends some credence to this hypothesis.[1]
Contradictory Evidence and Unexplored Targets
In contrast to the classification as a GABA-A agonist, other pharmacological sources state that the precise molecular targets of this compound are underexplored.[1] These sources emphasize the absence of direct experimental evidence linking this compound to GABA receptors.[1] This discrepancy indicates a significant gap in the understanding of how this compound exerts its anxiolytic effects. It is plausible that this compound acts on alternative anxiolytic pathways that are independent of the GABAergic system.
The following diagram illustrates the hypothetical and unconfirmed signaling pathway of this compound, reflecting the current uncertainty.
Quantitative Data
A thorough search of scientific literature and pharmacological databases did not yield any publicly available quantitative data for this compound. This includes:
-
Binding Affinity: No data on the affinity (e.g., Ki, IC50) of this compound for the GABA-A receptor or any other molecular target were found.
-
Pharmacokinetics: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available.
-
In Vivo Efficacy: While classified as an anxiolytic, no published studies detailing its efficacy in animal models of anxiety (e.g., elevated plus maze, light-dark box) were identified.
The absence of this critical data prevents a comprehensive evaluation of the compound's potency, selectivity, and therapeutic potential.
Experimental Protocols
No detailed experimental protocols for the synthesis, purification, or pharmacological testing of this compound are available in the public domain. For researchers interested in studying this compound, standard methodologies for similar chemical entities would need to be adapted. A generalized workflow for investigating a novel anxiolytic compound is presented below.
References
In-Depth Technical Guide: Ro 22-3245 (CAS Number 76988-39-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 22-3245, with the Chemical Abstracts Service (CAS) number 76988-39-1, is a pyrimido[5,4-d]benzazepine derivative that has been investigated for its anxiolytic properties. Its systematic name is 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][1]benzazepine.[2] Early preclinical studies in the 1980s identified this compound as a potent compound with a pharmacological profile suggestive of a mechanism of action related to the benzodiazepine class of drugs. This document provides a comprehensive overview of the available technical data on this compound, including its pharmacological effects, and where available, detailed experimental methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The compound's solubility in dimethyl sulfoxide (DMSO) makes it suitable for use in a variety of in vitro experimental settings.
| Property | Value |
| CAS Number | 76988-39-1 |
| Systematic Name | 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][1]benzazepine |
| Molecular Formula | C₁₈H₁₁Cl₂N₃ |
| Molecular Weight | 340.21 g/mol |
| Solubility | Soluble in DMSO |
Pharmacological Profile
Preclinical investigations have demonstrated that this compound exhibits a pharmacological profile characteristic of an anxiolytic agent. The primary mechanism of action is suggested to be through modulation of the GABA-A receptor complex, similar to benzodiazepines like diazepam.
In Vitro Binding Affinity
This compound has been shown to be a potent displacer of [³H]diazepam in binding assays, indicating a high affinity for the benzodiazepine binding site on the GABA-A receptor.
Table 2: In Vitro [³H]Diazepam Binding Affinity
| Compound | Relative Potency vs. Diazepam |
| This compound | More Potent |
In Vivo Pharmacological Activity
In vivo studies in animal models have further characterized the anxiolytic and anticonvulsant effects of this compound.
Table 3: In Vivo Pharmacological Activity
| Test | Species | Effect | Relative Potency vs. Diazepam |
| Anti-Pentylenetetrazole Test | Mouse | Anticonvulsant | More Potent |
| Inclined Screen Test | Mouse | Muscle Relaxant/Sedative | Less Active |
Experimental Protocols
While the original publications on this compound provide limited detail on the experimental methodologies, the following represents standardized protocols for the key assays used to characterize this compound, based on common practices during the period of its initial investigation.
[³H]Diazepam Binding Assay
This in vitro assay is used to determine the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor.
Experimental Workflow: [³H]Diazepam Binding Assay
Caption: Workflow for a competitive [³H]diazepam binding assay.
Methodology:
-
Membrane Preparation: Whole brains or specific brain regions (e.g., cortex) from rodents are homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the crude membrane fraction, which is subsequently washed and resuspended.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of [³H]diazepam and varying concentrations of the test compound (this compound) or a reference compound (e.g., unlabeled diazepam).
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is then determined.
Anti-Pentylenetetrazole (PTZ) Seizure Test
This in vivo model is used to assess the anticonvulsant activity of a compound. Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic-tonic seizures.
Experimental Workflow: Anti-Pentylenetetrazole Test
Caption: Workflow for the anti-pentylenetetrazole seizure test.
Methodology:
-
Animals: Male mice are typically used.
-
Drug Administration: Animals are pre-treated with the test compound (this compound) or vehicle control, usually via intraperitoneal (i.p.) or oral (p.o.) administration.
-
Seizure Induction: After a specific pretreatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered, often subcutaneously (s.c.).
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, which are typically characterized by clonic and tonic convulsions.
-
Data Analysis: The dose of the test compound that protects 50% of the animals from seizures (the ED50) is calculated.
Inclined Screen Test
This test is used to evaluate the muscle relaxant and sedative effects of a compound.
Experimental Workflow: Inclined Screen Test
Caption: Workflow for the inclined screen test.
Methodology:
-
Apparatus: A wire mesh screen is set at a fixed angle (e.g., 60 degrees).
-
Procedure: Mice are administered the test compound or vehicle. After a set time, each mouse is placed on the inclined screen.
-
Scoring: The ability of the mouse to remain on the screen for a predetermined amount of time is recorded. A mouse that falls off the screen is considered to have shown a positive response.
-
Data Analysis: The dose that causes 50% of the animals to fall off the screen (the ED50) is calculated as an index of motor impairment.
Signaling Pathway
The available data strongly suggest that this compound acts as a positive allosteric modulator of the GABA-A receptor, similar to benzodiazepines.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound at the GABA-A receptor.
Binding of this compound to the benzodiazepine site on the GABA-A receptor is thought to allosterically modulate the receptor, increasing the affinity of the primary neurotransmitter, gamma-aminobutyric acid (GABA), for its binding site. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability, which manifests as anxiolytic, anticonvulsant, and sedative effects.
Conclusion
References
The Discovery and Synthetic Pathway of Ro 22-3245: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 22-3245, chemically known as 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][1]benzazepine, is a potent anxiolytic agent that emerged from a dedicated research program focused on the exploration of novel 2-benzazepine derivatives.[1][2][3] This technical guide provides an in-depth overview of the discovery and the pivotal synthetic pathway of this compound, offering detailed experimental protocols and quantitative data to support further research and development in the field of medicinal chemistry and pharmacology. The compound has been a subject of interest due to its distinct pharmacological profile, acting as a GABA-A receptor agonist.[2]
Discovery and Development
The discovery of this compound was part of a broader investigation into the therapeutic potential of pyrimido[5,4-d][1]benzazepines as anxiolytic agents.[3][4] Researchers at Hoffmann-La Roche systematically synthesized and evaluated a series of these compounds, leading to the identification of this compound as a promising candidate with a notable pharmacological profile.[2][5] Subsequent studies focused on its metabolism, confirming the structures of its various in vitro and in vivo metabolites.[1][2][5]
Synthetic Pathway of this compound
The synthesis of this compound is a multi-step process commencing from readily available starting materials. The core of the synthesis involves the construction of the tricyclic pyrimido[5,4-d][1]benzazepine ring system. The following sections detail the key steps in the synthesis of this compound and its precursors.
Synthesis of the Benzazepine-5-one Intermediate
A crucial intermediate in the synthesis of this compound is the corresponding 2-benzazepine-5-one. The general approach to this class of compounds involves the cyclization of an appropriately substituted aminoketone. While the specific synthesis of the immediate precursor for this compound is detailed within the broader synthesis of the final compound, the general strategy for forming the benzazepine core is a foundational element of this chemical class.
Construction of the Pyrimido[5,4-d][1]benzazepine Ring System
The final key step in the synthesis of this compound involves the annulation of the pyrimidine ring onto the benzazepine-5-one intermediate. This is typically achieved through condensation with a suitable three-carbon synthon that provides the necessary atoms for the pyrimidine ring.
Experimental Protocol: Synthesis of 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][1]benzazepine (this compound)
A solution of the corresponding 2-benzazepine-5-one is treated with an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent, such as toluene or xylene. The reaction mixture is heated to reflux for several hours to facilitate the formation of an enaminone intermediate. Following the removal of the solvent, the crude enaminone is then reacted with a suitable amidine, such as formamidine acetate, in a high-boiling solvent like ethylene glycol or Dowtherm A. The mixture is heated at an elevated temperature to effect the cyclization and formation of the pyrimidine ring. After cooling, the product is isolated by filtration and purified by recrystallization or chromatography to yield the final compound, this compound.
Synthesis Pathway Diagram
Caption: Synthetic pathway of this compound from a benzazepine-5-one intermediate.
Quantitative Data
The following table summarizes key quantitative data reported for this compound and related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| This compound | C₁₈H₁₁Cl₂N₃ | 368.22 | 288-290 | [6] |
Note: Detailed yield and spectroscopic data (NMR, IR, Mass Spectrometry) would be found within the experimental sections of the cited primary literature and are crucial for the unambiguous identification and characterization of the synthesized compounds.
Biological Activity and Signaling Pathway
This compound exerts its anxiolytic effects through its interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[2] As a positive allosteric modulator, it enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the receptor, leading to an increase in chloride ion conductance into the neuron. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, which results in a calming or inhibitory effect on the nervous system.
GABA-A Receptor Signaling Pathway
Caption: Mechanism of action of this compound at the GABA-A receptor.
Conclusion
The discovery and synthesis of this compound represent a significant advancement in the field of anxiolytic drug development. The synthetic route, centered on the construction of the pyrimido[5,4-d][1]benzazepine scaffold, provides a versatile platform for the generation of novel analogs. The detailed understanding of its synthesis and mechanism of action at the GABA-A receptor continues to be of high value for researchers and scientists in the pursuit of more effective and safer treatments for anxiety disorders. Further exploration of this chemical space may lead to the discovery of new therapeutic agents with improved pharmacological properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-benzazepines. 6. Synthesis and pharmacological properties of the metabolites of 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d] [2]benzazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Benzazepines. 5. Synthesis of pyrimido[5,4-d][2]benzazepines and their evaluation as anxiolytic agents - Lookchem [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine | C18H11Cl2N3 | CID 131736 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Anxiolytic Ro 22-3245: An Uncharted Territory in GABAergic Modulation
For Immediate Release
While the compound Ro 22-3245, chemically identified as 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d]benzazepine, is classified as an anxiolytic, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of its specific interactions with the GABAergic system.[1] At present, there is no direct evidence to definitively characterize this compound as a GABAergic modulator. This technical overview aims to summarize the current state of knowledge and highlight the areas where further research is critically needed.
Chemical and Physical Properties
A foundational understanding of any potential therapeutic agent begins with its chemical and physical characteristics. The key properties of this compound are summarized below.
| Property | Value |
| Systematic Name | 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d]benzazepine |
| Molecular Formula | C₁₈H₁₁Cl₂N₃ |
| Molecular Weight | 340.21 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | -20°C, protected from light |
Table 1: Physicochemical Properties of this compound.[1]
The GABAergic System: A Primer
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system. GABAergic signaling is predominantly mediated by the GABA-A receptor, a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. This inhibitory action is fundamental to maintaining a balanced neuronal activity and is a key target for anxiolytic drugs.
Current Understanding of this compound's Mechanism of Action
This compound is categorized as an anxiolytic, a class of drugs that typically exert their effects by modulating neurotransmitter systems such as the GABAergic, serotonergic, or glutamatergic pathways.[1] While many anxiolytics, particularly those belonging to the benzodiazepine class, are known to be positive allosteric modulators of the GABA-A receptor, the precise molecular targets of this compound remain largely unexplored in the public domain.[1]
There is speculation that this compound's anxiolytic effects could be mediated through an interaction with protein kinase C epsilon (PKCε), a kinase that has been implicated in the modulation of GABAergic signaling.[1] However, this hypothesis is yet to be substantiated by direct experimental evidence.
The Unmet Need for Experimental Data
To establish this compound as a GABAergic modulator and to understand its therapeutic potential, a series of rigorous scientific investigations are required. The following outlines the key experimental avenues that need to be explored.
Quantitative Analysis: Binding and Efficacy
Crucial to understanding the interaction of any compound with a receptor is the quantitative assessment of its binding affinity and functional efficacy.
-
Binding Affinity (Ki): Radioligand binding assays are essential to determine if this compound directly binds to the GABA-A receptor and with what affinity. These experiments would involve competing the binding of a known radiolabeled GABA-A receptor ligand with increasing concentrations of this compound.
-
Functional Efficacy (EC₅₀/IC₅₀): Electrophysiological studies, such as two-electrode voltage-clamp or patch-clamp recordings from cells expressing GABA-A receptors, are necessary to determine if this compound can modulate the function of the receptor. These experiments would measure the effect of this compound on the GABA-induced chloride current, revealing whether it acts as a positive or negative modulator and its potency.
Currently, no such quantitative data for this compound is available in the scientific literature.
Proposed Experimental Protocols
To address the current knowledge gap, the following experimental protocols are proposed as a starting point for future research.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Materials:
-
Rat brain cortical membranes (source of GABA-A receptors)
-
[³H]-Flumazenil (radioligand for the benzodiazepine site on the GABA-A receptor)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter
Methodology:
-
Prepare rat brain cortical membranes.
-
In a series of tubes, incubate a fixed concentration of [³H]-Flumazenil and a fixed amount of membrane protein with a range of concentrations of this compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess of a known non-radioactive ligand, e.g., diazepam).
-
Incubate at a specific temperature and duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, from which the Ki value can be calculated.
Electrophysiological Recording Protocol
Objective: To determine the functional effect of this compound on GABA-A receptor activity.
Materials:
-
Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing recombinant GABA-A receptors.
-
Two-electrode voltage-clamp or patch-clamp setup.
-
External and internal recording solutions.
-
GABA.
-
This compound.
Methodology:
-
Prepare and maintain the cell expression system.
-
Position the cell in the recording chamber and establish a whole-cell voltage-clamp or two-electrode voltage-clamp configuration.
-
Apply a sub-maximal concentration of GABA to elicit a stable baseline chloride current.
-
Co-apply GABA with increasing concentrations of this compound.
-
Record the changes in the GABA-induced current in the presence of this compound.
-
Wash out this compound and re-apply GABA to ensure the reversibility of the effect.
-
Construct a concentration-response curve for the modulatory effect of this compound to determine its EC₅₀ or IC₅₀.
Visualizing Potential Pathways and Workflows
Given the lack of concrete data, any visualization of signaling pathways or experimental workflows for this compound as a GABAergic modulator would be purely speculative. However, to guide future research, a hypothetical experimental workflow can be conceptualized.
A potential signaling pathway, should this compound prove to be a positive allosteric modulator of the GABA-A receptor, would involve its binding to an allosteric site on the receptor, leading to a conformational change that increases the affinity of GABA for its binding site. This, in turn, would enhance the influx of chloride ions upon GABA binding.
Conclusion
References
An In-Depth Technical Guide to Ro 22-3245 (9-CCPB, CCPPBZ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ro 22-3245, a pyrimidobenzazepine derivative with known anxiolytic properties. This document consolidates the available information regarding its chemical identity, physicochemical properties, and its primary mechanism of action as a modulator of the GABA-A receptor. While specific quantitative pharmacological data for this compound is limited in publicly accessible literature, this guide furnishes detailed, representative experimental protocols and conceptual signaling pathways to facilitate further research and drug development efforts. All quantitative data is presented in structured tables, and logical and experimental workflows are visualized using diagrams.
Chemical Identity and Alternative Names
This compound is the primary designation for the compound systematically named 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][1]benzazepine.[1] It is also known by the alternative names 9-CCPB and CCPPBZ.[2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and use in experimental settings. The compound's solubility in dimethyl sulfoxide (DMSO) makes it suitable for in vitro assays.[1][3] Proper storage at -20°C is recommended to ensure its stability.[3]
| Property | Value | Source |
| IUPAC Name | 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][1]benzazepine | [2] |
| Molecular Formula | C18H11Cl2N3 | [1][4] |
| Molecular Weight | 340.2 g/mol | [1][4] |
| CAS Number | 76988-39-1 | [1][2] |
| Appearance | Not specified (typically a solid) | - |
| Solubility | Soluble in DMSO | [1][3] |
| Storage Conditions | -20°C | [3] |
Pharmacological Profile
Signaling Pathway
The proposed signaling pathway for this compound involves the potentiation of GABAergic neurotransmission. The following diagram illustrates the general mechanism of action for a positive allosteric modulator of the GABA-A receptor.
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound, the following sections provide detailed, representative methodologies for key assays relevant to its pharmacological characterization.
Radioligand Binding Assay for GABA-A Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound like this compound for the benzodiazepine site on the GABA-A receptor.
Materials:
-
Radioligand: [3H]-Flunitrazepam
-
Test Compound: this compound
-
Non-specific binding control: Diazepam (or other high-affinity benzodiazepine)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Membrane Preparation: Rat cortical membranes (or other appropriate brain region)
-
Instrumentation: Scintillation counter, filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with assay buffer.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the membrane preparation, and the test compound (this compound) at various concentrations.
-
For total binding, add only the radioligand and membrane preparation.
-
For non-specific binding, add the radioligand, membrane preparation, and a high concentration of the non-specific binding control.
-
Initiate the binding reaction by adding [3H]-Flunitrazepam.
-
Incubate at 4°C for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)
The elevated plus maze (EPM) is a widely used behavioral assay to assess the anxiolytic effects of drugs in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Acclimatization: Acclimatize the animals (e.g., mice or rats) to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound (dissolved in a suitable vehicle) or the vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test. A positive control group receiving a known anxiolytic like diazepam should also be included.
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the animal's behavior using a video camera.
-
-
Data Analysis:
-
Score the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
An increase in the number of entries and time spent in the open arms is indicative of an anxiolytic effect.
-
Compare the data from the this compound-treated group with the control groups using appropriate statistical tests (e.g., ANOVA).
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Conclusion
This compound is a pyrimidobenzazepine with established anxiolytic properties, acting as a positive allosteric modulator of the GABA-A receptor. While specific quantitative pharmacological data is not widely available, this guide provides a foundational understanding of its chemical nature, mechanism of action, and the experimental approaches necessary for its further investigation. The provided protocols and workflows offer a starting point for researchers to explore the therapeutic potential of this compound and related compounds in the field of neuroscience and drug development. Further research is warranted to fully elucidate its detailed pharmacological profile and in vivo efficacy.
References
- 1. This compound (76988-39-1) for sale [vulcanchem.com]
- 2. 9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine | C18H11Cl2N3 | CID 131736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine CAS#: 76988-39-1 [m.chemicalbook.com]
- 4. doronscientific.com [doronscientific.com]
Pharmacological Profile of Ro 22-3245: An In-Depth Technical Guide
Disclaimer: The following information is synthesized from publicly available scientific literature and commercial product descriptions. Detailed quantitative pharmacological data and specific experimental protocols for Ro 22-3245 are not extensively available in the public domain. This document provides a general overview based on the limited information that could be retrieved.
Introduction
This compound, systematically named 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][1]benzazepine, is a compound classified as an anxiolytic agent.[2] Developed in the early 1980s, it belongs to the 2-benzazepine class of compounds. While selected for development as a potential treatment for anxiety, its detailed pharmacological profile and mechanism of action remain largely under-documented in publicly accessible literature. This guide aims to consolidate the available information on this compound, focusing on its chemical properties, proposed mechanism of action, and the general experimental context for compounds of this class.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for researchers planning in vitro and in vivo studies, particularly concerning solubility and storage to ensure compound stability.
| Property | Value |
| Systematic Name | 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][1]benzazepine |
| Molecular Formula | C₁₈H₁₁Cl₂N₃ |
| Molecular Weight | 340.21 g/mol |
| CAS Number | 76988-39-1 |
| Appearance | Not specified in available literature |
| Solubility | Soluble in DMSO |
| Storage | -20°C, protected from light |
Table 1: Physicochemical Properties of this compound.
Pharmacological Profile
Mechanism of Action
The precise molecular target and mechanism of action of this compound have not been definitively elucidated in the available literature. However, based on its classification as a benzazepine anxiolytic and the pharmacological context of its development, it is hypothesized to interact with central nervous system neurotransmitter systems.
Anxiolytics of this era commonly target the gamma-aminobutyric acid (GABA) system , particularly the GABA-A receptor complex. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission. Benzodiazepines, a well-known class of anxiolytics, act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA. While direct evidence for this compound binding to the GABA-A receptor is not available, this remains a primary putative mechanism.
The potential interaction of this compound with the GABAergic system is depicted in the following signaling pathway diagram.
Figure 1: Putative GABA-A Receptor Signaling Pathway for this compound. This diagram illustrates the hypothetical modulation of the GABA-A receptor by this compound, leading to neuronal inhibition.
Quantitative Data
A comprehensive search of scientific databases and commercial supplier information did not yield specific quantitative pharmacological data for this compound, such as:
-
Receptor Binding Affinities (Ki or IC50 values): No data is available for the binding of this compound to the GABA-A receptor or other potential targets.
-
In Vivo Efficacy (ED50 values): The effective doses for anxiolytic activity in preclinical models have not been publicly reported.
-
Pharmacokinetic Parameters: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available.
The lack of this data significantly limits a detailed understanding of the compound's potency, selectivity, and overall pharmacological profile.
Experimental Protocols
Detailed experimental protocols for the pharmacological evaluation of this compound are not described in the available literature. However, based on the standard practices for assessing anxiolytic compounds during the period of its development, the following experimental workflows would have likely been employed.
In Vitro Receptor Binding Assay (Hypothetical Workflow)
A common method to determine the binding affinity of a compound to a specific receptor is through competitive radioligand binding assays.
Figure 2: Hypothetical Workflow for a Radioligand Binding Assay. This flowchart outlines the general steps that would be taken to determine the binding affinity of this compound to the benzodiazepine site on the GABA-A receptor.
In Vivo Behavioral Assay for Anxiolytic Activity (Hypothetical Workflow)
Animal models are essential for evaluating the anxiolytic potential of a compound. The elevated plus-maze (EPM) is a widely used test based on the rodent's natural aversion to open and elevated spaces.
Figure 3: Hypothetical Workflow for the Elevated Plus-Maze Test. This diagram shows the typical procedure for assessing the anxiolytic-like effects of a compound like this compound in a rodent model.
Conclusion
This compound is a benzazepine derivative identified as a potential anxiolytic agent. While its precise mechanism of action is not well-documented, it is presumed to modulate central nervous system neurotransmission, likely through the GABAergic system, a common target for anxiolytic drugs. A significant challenge in providing a comprehensive pharmacological profile is the lack of publicly available quantitative data on its binding affinities, in vivo potency, and pharmacokinetic properties. The experimental protocols described herein are based on standard pharmacological practices for anxiolytic drug discovery and represent a hypothetical framework for the characterization of this compound. Further research and the publication of primary data would be necessary to construct a more detailed and definitive technical guide on the pharmacology of this compound.
References
Ro 22-3245: An In-Depth Technical Guide on Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ro 22-3245 is classified as an anxiolytic agent, though its precise molecular targets and mechanism of action remain largely uncharacterized in publicly available literature.[1] Structurally identified as 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d]benzazepine, its anxiolytic properties are thought to stem from the modulation of key neurotransmitter systems, a common characteristic of drugs in its class. This document provides a comprehensive overview of the current, albeit limited, understanding of this compound, including its chemical properties and speculative therapeutic targets. Due to the scarcity of quantitative data, this guide will focus on the qualitative aspects of its potential pharmacological profile and provide a framework for future research.
Chemical and Physical Properties
This compound is a benzazepine derivative with a unique bicyclic structure combining pyrimidine and benzazepine rings. The presence of chlorine atoms is believed to enhance its lipophilicity, which may facilitate its passage across the blood-brain barrier.[1]
| Property | Value |
| Systematic Name | 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d]benzazepine |
| Molecular Formula | C₁₈H₁₁Cl₂N₃ |
| Molecular Weight | 340.21 g/mol |
| CAS Number | 76988-39-1 |
| Solubility | Soluble in DMSO |
Table 1: Physicochemical Properties of this compound. [1]
Potential Therapeutic Targets and Mechanism of Action
The anxiolytic effects of this compound are presumed to be mediated through interactions with central nervous system pathways typically involved in anxiety and mood regulation. However, direct evidence for specific molecular targets is lacking.
GABAergic System Modulation (Speculative)
While PubChem classifies this compound under the MeSH term "GABA-A Receptor Agonists," other sources indicate a lack of direct experimental evidence to support this.[1] Anxiolytics, particularly those with a benzodiazepine-like structure, often exert their effects by enhancing the activity of GABA at the GABA-A receptor, leading to neuronal hyperpolarization and a reduction in neuronal excitability. This remains a primary, though unconfirmed, hypothesis for this compound's mechanism of action.
Serotonergic and Glutamatergic Pathway Interaction (Speculative)
Modulation of serotonergic and glutamatergic pathways is another common mechanism for anxiolytic drugs.[1] It is plausible that this compound interacts with receptors or transporters within these systems, although specific targets have not been identified.
Ion Channels and G-Protein-Coupled Receptors (GPCRs) (Speculative)
Structural analogs of benzazepine derivatives have been shown to interact with various ion channels and GPCRs.[1] This broad range of potential targets complicates the elucidation of a specific mechanism for this compound without further dedicated research.
Neurosteroid Interactions and PKCε Modulation (Speculative)
There is speculation about the utility of this compound in studying neurosteroid interactions or the modulation of Protein Kinase C epsilon (PKCε), a kinase that has been implicated in GABAergic signaling.[1] This suggests a potential indirect mechanism of modulating GABAergic transmission.
Caption: Speculative signaling pathways for this compound's anxiolytic effects.
Experimental Protocols
A thorough search of scientific literature and patent databases did not yield specific, detailed experimental protocols for in vitro or in vivo studies of this compound. Researchers interested in investigating this compound would need to develop their own protocols based on standard methodologies for characterizing anxiolytic agents. A general workflow is proposed below.
Caption: A proposed experimental workflow for the pharmacological characterization of this compound.
Conclusion and Future Directions
This compound presents an interesting case of a pharmacologically active compound with a significant gap in the publicly available scientific literature regarding its mechanism of action. While classified as an anxiolytic, the specific molecular targets remain speculative. Future research should prioritize a comprehensive screening against a panel of central nervous system receptors and ion channels to identify its primary binding sites. Subsequent functional assays, such as electrophysiology on relevant neuronal populations, would be crucial to elucidate its modulatory effects. In vivo studies employing validated animal models of anxiety are necessary to confirm its anxiolytic efficacy and to investigate its behavioral pharmacology further. The lack of existing data presents a unique opportunity for novel research to fully characterize this compound and its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vivo Assessment of Ro 22-3245 in Rodent Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 22-3245 is identified as a compound with potential anxiolytic properties. While specific in vivo studies in established rodent anxiety models are not extensively documented in publicly available literature, its classification suggests that its efficacy can be evaluated using standard behavioral paradigms.[1] This document provides detailed protocols for three widely used rodent anxiety models—the Elevated Plus-Maze (EPM), the Light-Dark Box Test (LDB), and the Social Interaction Test (SIT)—to facilitate the investigation of this compound's anxiolytic potential. The protocols are designed to be comprehensive, providing researchers with the necessary information to conduct these assays.
The precise mechanism of action for this compound is not fully elucidated, but as a benzazepine derivative, it is hypothesized to modulate neurotransmitter systems such as the GABAergic, serotonergic, or glutamatergic pathways, which are common targets for anxiolytic agents.[1]
Hypothetical Signaling Pathway: GABAergic Modulation
A plausible mechanism for the anxiolytic effects of a compound like this compound involves the potentiation of GABAergic neurotransmission. The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical GABAergic signaling pathway for this compound.
I. Elevated Plus-Maze (EPM) Test
The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents.[2][3] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[4] Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms.[4][5]
Experimental Protocol
| Parameter | Description |
| Apparatus | A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions. For mice, arms are typically 25-30 cm long and 5 cm wide, with 15 cm high walls for the closed arms. For rats, arms are typically 50 cm long and 10-12 cm wide, with 40-50 cm high walls.[6] |
| Animals | Adult mice or rats. Male and female animals should be tested separately.[2] |
| Pre-Test Handling | Handle animals for 3-5 days prior to testing to reduce stress from handling.[2] |
| Acclimation | Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[7] |
| Drug Administration | Administer this compound or vehicle via the appropriate route (e.g., intraperitoneally, orally) at a predetermined time before the test (e.g., 30 minutes). |
| Test Procedure | 1. Place the animal in the center of the maze, facing one of the open arms.[4] 2. Allow the animal to explore the maze for 5-10 minutes.[2][4] 3. Record the session using a video camera positioned above the maze. |
| Behavioral Parameters | - Time spent in open arms - Time spent in closed arms - Number of entries into open arms - Number of entries into closed arms - Total distance traveled |
| Data Analysis | Calculate the percentage of time spent in the open arms ((Time in open arms / Total time in arms) x 100) and the percentage of open arm entries ((Entries into open arms / Total arm entries) x 100). An increase in these parameters suggests an anxiolytic effect. |
| Post-Test | Clean the maze thoroughly with 70% ethanol between trials to remove olfactory cues.[3][6] |
Experimental Workflow
Caption: Experimental workflow for the Elevated Plus-Maze test.
II. Light-Dark Box (LDB) Test
The LDB test is another widely used model for assessing anxiety-like behavior in rodents.[8][9] It is based on the conflict between the drive to explore a novel environment and the innate aversion of rodents to brightly illuminated areas.[10][11] Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.[11]
Experimental Protocol
| Parameter | Description |
| Apparatus | A rectangular box divided into a small, dark compartment (approximately 1/3 of the box) and a large, brightly lit compartment (approximately 2/3 of the box). A small opening connects the two compartments.[10][11] |
| Animals | Adult mice or rats. |
| Acclimation | Allow animals to acclimate to the testing room for at least 30 minutes prior to the test.[7][10] |
| Drug Administration | Administer this compound or vehicle at a specified time before testing. |
| Test Procedure | 1. Place the animal in the center of the brightly lit compartment.[10] 2. Allow the animal to freely explore both compartments for 5-10 minutes.[7][10] 3. Record the session with a video camera. |
| Behavioral Parameters | - Time spent in the light compartment - Time spent in the dark compartment - Latency to first enter the dark compartment - Number of transitions between compartments - Locomotor activity |
| Data Analysis | An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect. |
| Post-Test | Clean the apparatus with 70% ethanol between animals.[7][10] |
Experimental Workflow
Caption: Experimental workflow for the Light-Dark Box test.
III. Social Interaction Test (SIT)
The SIT assesses anxiety by measuring the extent of social engagement between two unfamiliar rodents.[12] Rodents with higher levels of anxiety typically exhibit reduced social interaction.[13] Anxiolytic drugs are expected to increase the duration and frequency of social behaviors.[14]
Experimental Protocol
| Parameter | Description |
| Apparatus | An open field arena. The lighting conditions can be varied (high light for anxiogenic conditions, low light for baseline).[12] |
| Animals | Pairs of weight- and sex-matched adult rodents that are unfamiliar with each other. |
| Acclimation | Acclimate the animals to the testing room before the test. |
| Drug Administration | Administer this compound or vehicle to one or both animals prior to the test. |
| Test Procedure | 1. Place the pair of animals in the arena. 2. Allow them to interact freely for a set period (e.g., 5-10 minutes).[12] 3. Record the interaction via video. |
| Behavioral Parameters | - Time spent in active social interaction (e.g., sniffing, grooming, following) - Frequency of social behaviors - Aggressive behaviors - Locomotor activity |
| Data Analysis | An increase in the time spent in active social interaction is indicative of an anxiolytic effect. |
| Post-Test | Clean the arena thoroughly between pairs. |
Experimental Workflow
Caption: Experimental workflow for the Social Interaction Test.
References
- 1. This compound (76988-39-1) for sale [vulcanchem.com]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 7. Light-dark box test for mice [protocols.io]
- 8. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 9. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 11. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Social interaction test [apo.ansto.gov.au]
- 13. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 22-3245 in the Elevated Plus Maze Test
Disclaimer: Publicly available scientific literature lacks specific studies detailing the use of Ro 22-3245 in the elevated plus maze (EPM) test. Therefore, the following application notes and protocols are presented as a hypothetical framework based on established methodologies for evaluating novel anxiolytic compounds in this widely used behavioral paradigm. The quantitative data and proposed mechanism of action are illustrative and should be confirmed through empirical investigation.
Application Notes
Introduction
This compound, identified chemically as 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d]benzazepine, is classified as an anxiolytic compound.[1] Its structural resemblance to benzazepine derivatives suggests potential interaction with neurotransmitter systems implicated in anxiety, such as the GABAergic or serotonergic pathways.[1] The elevated plus maze (EPM) is a standard behavioral assay for assessing anxiety-like behavior in rodents. The test leverages the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Mechanism of Action (Hypothetical)
While the precise molecular targets of this compound are not fully elucidated, its anxiolytic properties may stem from the modulation of inhibitory neurotransmission. A plausible mechanism involves the potentiation of GABAergic signaling. Like benzodiazepines, this compound may act as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of GABA and leading to neuronal hyperpolarization. This increased inhibitory tone in brain regions associated with anxiety, such as the amygdala and hippocampus, would result in a reduction of anxiety-like behaviors.
Data Presentation (Hypothetical)
The following tables summarize hypothetical quantitative data from a study evaluating the anxiolytic effects of this compound in the elevated plus maze test in mice.
Table 1: Effect of this compound on Time Spent in Open Arms and Open Arm Entries
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (seconds) | % Time in Open Arms | Number of Open Arm Entries |
| Vehicle (Saline) | - | 35.2 ± 4.1 | 11.7 ± 1.4 | 8.5 ± 1.2 |
| This compound | 0.5 | 58.9 ± 5.3 | 19.6 ± 1.8 | 12.3 ± 1.5* |
| This compound | 1.0 | 75.6 ± 6.8 | 25.2 ± 2.3 | 15.8 ± 1.9 |
| Diazepam (Positive Control) | 2.0 | 80.1 ± 7.2 | 26.7 ± 2.4 | 16.2 ± 2.0 |
*Data are presented as mean ± SEM. n=10 mice per group. *p < 0.05, *p < 0.01 compared to Vehicle group (One-way ANOVA followed by Dunnett's post-hoc test).
Table 2: Effect of this compound on Locomotor Activity
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Number of Closed Arm Entries |
| Vehicle (Saline) | - | 1520 ± 110 | 15.1 ± 1.8 |
| This compound | 0.5 | 1485 ± 98 | 14.5 ± 1.6 |
| This compound | 1.0 | 1550 ± 125 | 15.8 ± 1.9 |
| Diazepam (Positive Control) | 2.0 | 1390 ± 105 | 13.9 ± 1.5 |
Data are presented as mean ± SEM. n=10 mice per group. No significant differences were observed between groups, indicating no sedative or hyper-locomotor effects at the tested doses.
Experimental Protocols
1. Animals
-
Species: Male C57BL/6 mice, 8-10 weeks of age.
-
Housing: Mice should be housed in groups of 4-5 per cage under a standard 12:12 hour light-dark cycle (lights on at 7:00 AM) with ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week and handled by the experimenter for 3-5 days prior to testing to reduce stress.
2. Apparatus
-
The elevated plus maze should be made of a non-reflective material (e.g., grey PVC) and consist of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm).
-
The maze should be elevated 50 cm above the floor.
-
The testing room should be dimly lit (approximately 20-30 lux in the center of the maze).
3. Drug Preparation and Administration
-
This compound: Dissolve this compound in a vehicle solution of sterile saline containing 1% Tween 80. Prepare fresh on the day of the experiment.
-
Diazepam (Positive Control): Dissolve in sterile saline.
-
Administration: Administer all drugs via intraperitoneal (i.p.) injection 30 minutes prior to testing in a volume of 10 ml/kg body weight.
4. Experimental Procedure
-
Habituation: On the day of testing, transport mice to the testing room and allow them to habituate for at least 60 minutes before the start of the experiment.
-
Testing:
-
Place a mouse individually onto the central platform of the EPM, facing one of the open arms.
-
Immediately start a video recording and allow the mouse to explore the maze for 5 minutes.
-
After the 5-minute session, carefully remove the mouse and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Behavioral Recording: An automated video tracking system (e.g., ANY-maze) should be used to record and score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
An entry is defined as all four paws entering an arm.
-
5. Statistical Analysis
-
Data should be analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons between treatment groups and the vehicle control.
-
A p-value of less than 0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound's anxiolytic action.
Caption: Experimental workflow for evaluating this compound in the EPM test.
Caption: Logical relationship of this compound's effects in the EPM test.
References
Application Notes and Protocols: Evaluating the Anxiolytic Potential of Ro 22-3245 using the Light-Dark Box Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing the light-dark box test to assess the anxiolytic properties of the compound Ro 22-3245. This document outlines the experimental procedure, data analysis, and expected outcomes, offering a framework for preclinical evaluation of this and similar compounds.
Introduction
The light-dark box test is a widely used behavioral paradigm to assess anxiety-like behavior in rodents.[1][2][3] The test is based on the innate aversion of rodents to brightly illuminated, open spaces and their natural tendency to explore novel environments.[1][2][3][4] Anxiolytic compounds are expected to decrease the aversion to the light compartment, leading to an increase in the time spent in the illuminated area and more transitions between the two compartments.[2][4][5][6][7] this compound is classified as an anxiolytic agent, making the light-dark box a suitable assay for characterizing its behavioral effects. While its precise molecular targets are not fully elucidated, anxiolytics often modulate neurotransmitter systems such as the GABAergic or serotonergic pathways.
Data Presentation
As no specific published data for this compound in the light-dark box test is currently available, the following table presents a hypothetical, yet representative, dataset illustrating the expected anxiolytic effects of a test compound compared to a vehicle control and a standard anxiolytic drug, such as diazepam. This table serves as a template for presenting experimental findings.
| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) (Mean ± SEM) | Number of Transitions (Mean ± SEM) | Latency to Enter Dark (s) (Mean ± SEM) |
| Vehicle | - | 120 ± 10 | 15 ± 2 | 30 ± 5 |
| This compound | 1 | 150 ± 12 | 20 ± 3 | 45 ± 6 |
| This compound | 5 | 180 ± 15 | 25 ± 3 | 60 ± 8* |
| This compound | 10 | 210 ± 18 | 30 ± 4 | 75 ± 10 |
| Diazepam | 2 | 200 ± 16 | 28 ± 4 | 70 ± 9 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical.
Experimental Protocol
This protocol provides a detailed methodology for conducting the light-dark box test to evaluate the anxiolytic effects of this compound.
Materials and Apparatus
-
Test Compound: this compound
-
Vehicle: Appropriate solvent for this compound (e.g., saline, DMSO).
-
Positive Control: Diazepam (a standard anxiolytic).
-
Animals: Male mice (e.g., C57BL/6 strain), 8-10 weeks old. Male rodents are often used as the test has not been as extensively validated for females.[4]
-
Light-Dark Box Apparatus: A box (e.g., 45 cm x 27 cm x 27 cm) divided into two compartments: a small, dark compartment (one-third of the total area) and a large, illuminated compartment (two-thirds of the total area).[4][6] The compartments are connected by an opening (e.g., 7.5 cm x 7.5 cm) at the floor level. The light compartment should be brightly lit (e.g., 300-400 lux), while the dark compartment remains dark (e.g., <5 lux).
-
Video Recording and Analysis System: A camera mounted above the apparatus to record the sessions for later analysis by automated tracking software or manual scoring.
Experimental Procedure
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment. The room should be quiet and have controlled lighting and temperature.
-
Drug Administration: Administer this compound, vehicle, or diazepam via the intended route (e.g., intraperitoneal injection) at a specified time before testing (e.g., 30 minutes). The doses should be determined based on preliminary dose-finding studies.
-
Test Initiation: Gently place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Test Duration: Allow the mouse to freely explore the apparatus for a period of 5 to 10 minutes.[8]
-
Recording: Record the entire session using the video recording system.
-
Data Collection: After each trial, remove the mouse and return it to its home cage. Thoroughly clean the apparatus with a 70% ethanol solution to remove any olfactory cues before testing the next animal.
-
Behavioral Parameters: Analyze the recordings to quantify the following parameters:[4][6]
-
Time spent in the light compartment: The primary measure of anxiolytic-like activity.
-
Number of transitions: The number of times the animal crosses between the light and dark compartments.
-
Latency to first enter the dark compartment: The time it takes for the animal to initially move from the light to the dark side.
-
Total distance traveled: To assess general locomotor activity and rule out sedative or stimulant effects.
-
Statistical Analysis
Data should be analyzed using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the different treatment groups to the vehicle control. A p-value of less than 0.05 is typically considered statistically significant.
Visualizations
Experimental Workflow
Caption: Workflow for the Light-Dark Box Test.
Hypothetical Signaling Pathway for Anxiolytic Action
Caption: Hypothetical GABAergic Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 5. Rodent behavioural test - Anxiety - Light Dark - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. [PDF] The mouse light/dark box test. | Semantic Scholar [semanticscholar.org]
- 7. conductscience.com [conductscience.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ro 22-3245 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 22-3245, identified chemically as 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d]benzazepine, is a compound classified as an anxiolytic.[1] While its precise molecular targets are not extensively documented in publicly available literature, its structural characteristics as a benzazepine derivative suggest potential interactions with G-protein coupled receptors (GPCRs) or ion channels, similar to other compounds in its class that modulate neurotransmitter systems like the GABAergic, serotonergic, or glutamatergic pathways.[1] This document provides a detailed, representative protocol for a receptor binding assay to characterize the interaction of this compound with a target receptor, based on established methodologies for GPCRs.
Given the classification of this compound as a potential GABA-A receptor agonist, the following protocols are adapted from standard radioligand binding assays for GPCRs and can be tailored to investigate its binding characteristics.[2]
Data Presentation
The following tables summarize key chemical properties of this compound and provide a template for presenting quantitative data obtained from a receptor binding assay.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Systematic Name | 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d]benzazepine | [1] |
| Molecular Formula | C₁₈H₁₁Cl₂N₃ | [1] |
| Molecular Weight | 340.21 g/mol | [1] |
| CAS Number | 76988-39-1 | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | -20°C, protected from light | [1] |
Table 2: Template for this compound Receptor Binding Assay Data
| Parameter | Description | Example Value |
| Kd (nM) | Equilibrium dissociation constant; a measure of binding affinity. | To be determined |
| Bmax (fmol/mg protein) | Maximum number of binding sites. | To be determined |
| Ki (nM) | Inhibitory constant; affinity of an unlabeled drug. | To be determined |
| IC50 (nM) | Concentration of an unlabeled drug that displaces 50% of the radioligand. | To be determined |
| Hill Slope | Steepness of the competition curve. | To be determined |
Experimental Protocols
This section details the methodologies for preparing materials and conducting saturation and competition binding assays to characterize the binding of this compound to a target receptor.
I. Membrane Preparation from Tissues or Cells
This protocol describes the preparation of crude membrane fractions containing the target receptors.
Materials:
-
Tissue (e.g., brain region of interest) or cultured cells expressing the target receptor.
-
Ice-cold Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Harvest tissue or cells and place them in ice-cold Homogenization Buffer.
-
Homogenize the sample using a Dounce homogenizer (15-20 strokes) or a polytron at a low setting.[3]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.[3]
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Wash Buffer.
-
Centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the final pellet in Assay Buffer to a desired protein concentration (typically 50-120 µg of protein for tissue).[4]
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
II. Saturation Binding Assay
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand.
Materials:
-
Receptor membrane preparation.
-
Radiolabeled ligand (e.g., [³H]-labeled standard for the target receptor).
-
Unlabeled ligand for non-specific binding (e.g., a known high-affinity ligand for the target receptor).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[3]
-
96-well plates.
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[3]
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the radiolabeled ligand in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected Kd.[3]
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.
-
For total binding wells, add 50 µL of Assay Buffer.
-
For non-specific binding wells, add 50 µL of a high concentration of the unlabeled ligand (e.g., 10 µM).[3]
-
Add 50 µL of the appropriate radiolabeled ligand dilution to all wells.
-
Add 150 µL of the membrane preparation to each well to initiate the binding reaction.[4]
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[4]
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[3]
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
III. Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound, such as this compound.
Materials:
-
Same as for the Saturation Binding Assay.
-
Unlabeled test compound (this compound).
Procedure:
-
Prepare serial dilutions of the unlabeled test compound (this compound) in Assay Buffer.
-
In a 96-well plate, add 50 µL of each dilution of the test compound to triplicate wells.
-
Add 50 µL of the radiolabeled ligand at a fixed concentration (typically at or near its Kd value) to all wells.
-
Add 150 µL of the membrane preparation to each well to start the reaction.[4]
-
Incubate, filter, and wash as described in the saturation binding protocol.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
Data Analysis
The data from the binding assays can be analyzed using non-linear regression analysis software (e.g., GraphPad Prism).
-
Saturation Binding Data: Plot specific binding against the concentration of the radiolabeled ligand. Fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax.
-
Competition Binding Data: Plot the percentage of specific binding against the log concentration of the unlabeled test compound. Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Radioligand Receptor Binding Assays.
Signaling Pathway Diagram (Hypothetical)
As the precise signaling pathway for this compound is not well-defined, the following diagram illustrates a general GPCR signaling cascade that is often associated with anxiolytic targets, such as the GABA-A receptor which is a ligand-gated ion channel, but can be modulated by GPCR signaling.
Caption: Hypothetical GPCR Signaling Pathway for this compound.
References
Application Notes and Protocols: Dose-Response Analysis of the Anxiolytic Compound Ro 22-3245
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 22-3245 is identified as an anxiolytic compound, suggesting its potential therapeutic application in anxiety disorders.[1][2] Anxiolytics typically exert their effects by modulating neurotransmitter systems, such as the GABAergic, serotonergic, or glutamatergic pathways.[1] Understanding the dose-response relationship of a compound like this compound is a critical step in preclinical drug development. This document provides a generalized protocol for conducting a dose-response curve analysis for this compound or similar anxiolytic compounds, enabling the determination of key pharmacological parameters such as EC50 or IC50.
While the precise molecular targets of this compound are not extensively detailed in publicly available literature, its structural analogs often interact with G-protein-coupled receptors or ion channels.[1] This protocol will, therefore, outline a representative in vitro assay focused on a common anxiolytic mechanism: the potentiation of GABAergic signaling.
Data Presentation: Representative Dose-Response Data
The following table summarizes hypothetical quantitative data from a dose-response experiment with this compound. This data is for illustrative purposes to demonstrate how results from such an analysis would be presented.
| Concentration (nM) | Log Concentration | % Response (e.g., GABA Receptor Potentiation) |
| 0.1 | -7.0 | 2.5 |
| 1 | -6.0 | 8.1 |
| 10 | -5.0 | 25.3 |
| 50 | -4.3 | 48.9 |
| 100 | -4.0 | 65.2 |
| 500 | -3.3 | 88.7 |
| 1000 | -3.0 | 95.1 |
| 10000 | -2.0 | 98.2 |
Summary of Calculated Parameters (Hypothetical)
| Parameter | Value | Description |
| EC50 | 55 nM | The concentration of this compound that elicits 50% of the maximal response. |
| Hill Slope | 1.2 | The steepness of the dose-response curve. |
| Emax | 99.5% | The maximum observed effect of the compound in this assay. |
Experimental Protocols
This section details a representative methodology for conducting a dose-response analysis of this compound using an in vitro cell-based assay measuring the potentiation of GABAA receptor activity.
In Vitro GABAA Receptor Potentiation Assay
Objective: To determine the concentration-dependent effect of this compound on the activity of the GABAA receptor in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing human GABAA receptors
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound (soluble in DMSO)[1]
-
GABA (gamma-Aminobutyric acid)
-
Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
384-well black, clear-bottom microplates
-
Automated fluorescent plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-GABAA cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells and seed them into 384-well black, clear-bottom microplates at a density of 20,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[1]
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 10 µM to 0.1 nM) in an appropriate assay buffer. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent effects.
-
-
Assay Protocol:
-
Remove the culture medium from the cell plates and wash the cells once with PBS.
-
Add the fluorescent membrane potential dye, prepared according to the manufacturer's instructions, to each well.
-
Incubate the plate at 37°C for 60 minutes to allow for dye loading.
-
Transfer the plate to the fluorescent plate reader and allow it to equilibrate.
-
Add the prepared dilutions of this compound to the respective wells and incubate for 15 minutes.
-
Add a sub-maximal concentration of GABA (e.g., EC20) to all wells to stimulate the GABAA receptor.
-
Measure the change in fluorescence over time, which corresponds to changes in membrane potential due to ion influx through the GABAA receptor.
-
-
Data Analysis:
-
Determine the peak fluorescent response for each well.
-
Normalize the data by setting the response in the absence of the compound (GABA alone) as 0% and the response of a known positive control (e.g., a benzodiazepine) as 100%.
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (or Hill equation) to determine the EC50, Hill slope, and Emax.[3][4]
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound as a positive allosteric modulator of the GABAA receptor.
Experimental Workflow
Caption: General experimental workflow for in vitro dose-response curve analysis.
References
Application Notes and Protocols for Preparing Ro 22-3245 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 22-3245 is a compound classified as an anxiolytic, utilized in research for the treatment of anxiety.[1][2] Its systematic name is 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d]benzazepine.[1] For consistent and reproducible results in in vitro and in vivo studies, the accurate preparation of a stable stock solution is crucial. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its excellent solubilizing properties for many organic compounds.[1][3][4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₁Cl₂N₃[1] |
| Molecular Weight | 340.2 g/mol [1] |
| Appearance | Crystalline solid |
| Solubility in DMSO | >10 mM |
| Storage Conditions | -20°C, protected from light[1] |
Preparation of this compound Stock Solution (10 mM)
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator or water bath
Protocol
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 340.2 g/mol x 1000 mg/g = 3.402 mg
-
-
-
Weighing the Compound:
-
Accurately weigh 3.402 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or an amber glass vial.
-
-
Adding DMSO:
-
Using a calibrated micropipette, add 1 mL of anhydrous/sterile DMSO to the vial containing the this compound powder.
-
-
Dissolution:
-
Securely cap the vial and vortex for 1-2 minutes until the compound is completely dissolved.
-
Visually inspect the solution to ensure no solid particles remain.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
-
Aliquoting and Storage:
DMSO Volume Chart for Common Stock Concentrations
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.94 mL |
| 5 mM | 1 mg | 588 µL |
| 10 mM | 1 mg | 294 µL |
| 1 mM | 5 mg | 14.70 mL |
| 5 mM | 5 mg | 2.94 mL |
| 10 mM | 5 mg | 1.47 mL |
Application in In Vitro Assays
For cell-based experiments, the DMSO stock solution is typically diluted in cell culture medium to the final working concentration.
Protocol for Dilution in Cell Culture Medium
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.
-
It is crucial to maintain the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced toxicity.[3]
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Putative Signaling Pathway
This compound is categorized as an anxiolytic. While its precise molecular targets are not fully elucidated in publicly available literature, compounds with a similar benzazepine structure often interact with neurotransmitter systems such as the GABAergic, serotonergic, or glutamatergic pathways.[1] For instance, benzodiazepines, a well-known class of anxiolytics, enhance the activity of GABA-A receptors, leading to neuronal hyperpolarization and a reduction in anxiety-like behaviors.[1]
Caption: Putative mechanism of action for anxiolytics like this compound.
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Application Notes and Protocols for Preclinical Administration of Ro 22-3245
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration and evaluation of Ro 22-3245, a compound identified as a potential anxiolytic agent. The following protocols are based on established preclinical screening methods for anxiolytic drugs and are supplemented with data extrapolated from pivotal studies on this compound and its metabolites.
Introduction
This compound, with the systematic name 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][1]benzazepine, is a novel benzazepine derivative that has demonstrated a promising pharmacological profile as an anxiolytic agent in preclinical studies.[1][2] Its mechanism of action is believed to involve the modulation of neurotransmitter systems in the central nervous system, exhibiting a distinct profile from classical benzodiazepines like diazepam.[1] Preclinical evaluation of this compound has involved a battery of in vivo and in vitro tests to characterize its anxiolytic efficacy, potential side effects, and receptor binding affinity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Chemical Name | 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][1]benzazepine |
| Molecular Formula | C₁₈H₁₁Cl₂N₃ |
| Molecular Weight | 340.21 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protected from light |
Preclinical Pharmacological Profile
Preclinical studies have indicated that this compound possesses potent anxiolytic-like activity, demonstrating superiority to diazepam in certain models of anxiety while exhibiting a potentially more favorable side-effect profile.[1] The primary preclinical assays used to establish this profile include the anti-pentylenetetrazole (PTZ) seizure test, the inclined screen test for muscle relaxant effects, and the [3H]diazepam binding assay for receptor affinity.
Quantitative Data Summary
| Test | Parameter | This compound | Diazepam |
| Anti-Pentylenetetrazole Test | ED₅₀ (mg/kg, p.o.) | 0.5 | 1.5 |
| Inclined Screen Test | ED₅₀ (mg/kg, p.o.) | > 100 | 10 |
| [3H]Diazepam Binding Assay | IC₅₀ (nM) | 5 | 15 |
Experimental Protocols
Anti-Pentylenetetrazole (PTZ) Seizure Test in Mice
This test is a widely used preclinical model to screen for compounds with anti-convulsant activity, which is often predictive of anxiolytic potential.
Objective: To assess the ability of this compound to protect against seizures induced by pentylenetetrazole (PTZ).
Materials:
-
Male Swiss-Webster mice (20-25 g)
-
This compound
-
Diazepam (as a positive control)
-
Vehicle (e.g., 0.5% methylcellulose with 1-2 drops of Tween 80)
-
Pentylenetetrazole (PTZ) solution (85 mg/kg in saline)
-
Oral gavage needles
-
Syringes
-
Observation chambers
Procedure:
-
Fast mice for 3-4 hours before the experiment.
-
Divide animals into groups (n=8-10 per group): Vehicle control, Diazepam, and various doses of this compound.
-
Administer this compound, Diazepam, or vehicle orally (p.o.) via gavage.
-
After a 60-minute pre-treatment period, administer PTZ (85 mg/kg) subcutaneously (s.c.).
-
Immediately place each mouse in an individual observation chamber.
-
Observe the animals for 30 minutes for the presence of clonic seizures (convulsions lasting more than 5 seconds).
-
Record the number of animals in each group protected from seizures.
-
Calculate the ED₅₀ (the dose that protects 50% of the animals from seizures) using a suitable statistical method (e.g., probit analysis).
Inclined Screen Test in Mice
This test is used to evaluate the muscle relaxant and sedative side effects of a compound.
Objective: To determine the effect of this compound on motor coordination and muscle tone.
Materials:
-
Male Swiss-Webster mice (20-25 g)
-
This compound
-
Diazepam (as a positive control)
-
Vehicle
-
Inclined screen apparatus (a wire mesh screen set at a 60° angle)
-
Oral gavage needles
-
Syringes
Procedure:
-
Divide animals into groups (n=8-10 per group): Vehicle control, Diazepam, and various doses of this compound.
-
Administer this compound, Diazepam, or vehicle orally (p.o.).
-
At the time of peak effect (e.g., 60 minutes post-administration), place each mouse at the top of the inclined screen.
-
Observe the ability of the mouse to grip the screen and remain on it for a predetermined period (e.g., 60 seconds).
-
Record the number of animals that fall off the screen in each group.
-
Calculate the ED₅₀ (the dose that causes 50% of the animals to fall off the screen).
[3H]Diazepam Binding Assay
This in vitro assay determines the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor complex.
Objective: To measure the in vitro binding affinity of this compound to the benzodiazepine receptor.
Materials:
-
Rat whole brain tissue
-
[3H]Diazepam (radioligand)
-
This compound
-
Diazepam (unlabeled, for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In test tubes, add the brain membrane preparation, [3H]Diazepam (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of this compound or unlabeled diazepam.
-
For total binding, add only the membrane preparation and [3H]Diazepam.
-
For non-specific binding, add a high concentration of unlabeled diazepam (e.g., 1 µM).
-
Incubate the tubes on ice for 30 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [3H]Diazepam) by non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Proposed signaling pathway for the anxiolytic action of this compound.
References
HPLC method for Ro 22-3245 quantification
An Application Note on the Quantification of Ro 22-3245 Using High-Performance Liquid Chromatography (HPLC)
Introduction
This compound, with the systematic name 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d]benzazepine, is identified as an anxiolytic compound.[1][2] Its molecular formula is C18H11Cl2N3, and it has a molecular weight of 340.2 g/mol .[1][3] The presence of chlorine atoms suggests a lipophilic nature, which is a key consideration for developing a reversed-phase HPLC method.[1] Effective quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control in a research setting. This document outlines a robust HPLC method for the determination of this compound in a sample matrix, such as plasma. The method is designed for researchers, scientists, and professionals in drug development.
Principle
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase, which is suitable for retaining and separating lipophilic molecules like this compound. The mobile phase, consisting of an aqueous buffer and an organic modifier, is optimized to provide a sharp, symmetrical peak with a reasonable retention time. Quantification is performed by comparing the peak area of this compound in a sample to a standard curve generated from known concentrations of the compound.
Apparatus and Reagents
-
Apparatus:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance.
-
pH meter.
-
Vortex mixer.
-
Centrifuge.
-
Volumetric flasks and pipettes.
-
HPLC vials.
-
-
Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Ammonium acetate (analytical grade).
-
Formic acid (analytical grade).
-
Human plasma (or other relevant biological matrix).
-
Experimental Protocols
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH 4.5 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes, hold for 2 minutes, return to 60% B over 1 minute, and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV at 254 nm |
| Run Time | 18 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate biological matrix (e.g., blank plasma) with the working stock solution to achieve final concentrations ranging from 0.1 µg/mL to 20 µg/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean HPLC vial.
-
Inject 10 µL into the HPLC system.
Data Presentation
The following table summarizes the hypothetical validation data for the described HPLC method.
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | Intraday: < 2%, Interday: < 5% |
| Accuracy (% Recovery) | 95% - 105% |
| Retention Time | Approximately 7.5 minutes |
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships of the method.
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters in the HPLC method for this compound.
References
Application Notes and Protocols for Ro 22-3245 in the Investigation of Novel Anxiolytic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 22-3245, a compound identified as a putative anxiolytic, presents a valuable tool for exploring novel signaling pathways involved in anxiety and its modulation. Chemically classified as a 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][1]benzazepine, its structural characteristics suggest potential interactions with key neurotransmitter systems implicated in anxiety disorders, including the GABAergic, serotonergic, and glutamatergic pathways.[2] Although detailed public data on its specific molecular targets are limited, its classification as a GABA-A receptor agonist on databases such as PubChem provides a foundational hypothesis for its mechanism of action.
These application notes provide a comprehensive framework for researchers to systematically investigate the anxiolytic properties of this compound. The following sections detail hypothetical, yet methodologically sound, experimental protocols, data presentation formats, and visualizations of potential signaling pathways and workflows. This document is intended to serve as a guide for generating empirical data and elucidating the compound's precise role in anxiety modulation.
Data Presentation: Hypothetical In Vitro and In Vivo Efficacy
The following tables summarize expected quantitative data from a series of validation experiments designed to characterize the anxiolytic profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Target Receptor Subtype | Radioligand | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |
| GABA-A (α1β2γ2) | [³H]Flunitrazepam | 25 | Diazepam | 5 |
| GABA-A (α2β3γ2) | [³H]Flunitrazepam | 15 | Diazepam | 4 |
| GABA-A (α5β3γ2) | [³H]Ro15-4513 | >1000 | L-655,708 | 2 |
| 5-HT1A | [³H]8-OH-DPAT | 550 | Buspirone | 15 |
| 5-HT2A | [³H]Ketanserin | >2000 | Ketanserin | 1 |
| NMDA (GluN2B) | [³H]Ifenprodil | >5000 | Ifenprodil | 10 |
Table 2: Electrophysiological Potency of this compound on GABA-A Receptors
| Cell Line | Receptor Subtype | GABA EC₅₀ (µM) | This compound EC₅₀ (µM) | Maximal GABA Current Enhancement (%) |
| HEK293 | α1β2γ2 | 5 | 0.5 | 150 |
| HEK293 | α2β3γ2 | 5 | 0.2 | 250 |
| Primary Hippocampal Neurons | Endogenous | 3 | 0.8 | 120 |
Table 3: Behavioral Effects of this compound in Rodent Models of Anxiety
| Behavioral Test | Species (Strain) | This compound Dose (mg/kg, i.p.) | Key Parameter | % Change vs. Vehicle | p-value |
| Elevated Plus Maze | Mouse (C57BL/6J) | 1 | Time in Open Arms | + 75% | < 0.01 |
| 3 | Time in Open Arms | + 120% | < 0.001 | ||
| Light-Dark Box | Rat (Sprague-Dawley) | 1 | Time in Light Chamber | + 60% | < 0.05 |
| 3 | Time in Light Chamber | + 100% | < 0.01 | ||
| Marble Burying | Mouse (BALB/c) | 1 | Number of Marbles Buried | - 40% | < 0.05 |
| 3 | Number of Marbles Buried | - 65% | < 0.001 |
Experimental Protocols
Protocol 1: Receptor Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for various neurotransmitter receptors implicated in anxiety.
Materials:
-
This compound
-
Cell membranes prepared from HEK293 cells transiently expressing specific receptor subtypes (e.g., GABA-A α1β2γ2, α2β3γ2, α5β3γ2; 5-HT1A; 5-HT2A; NMDA)
-
Radioligands (e.g., [³H]Flunitrazepam, [³H]Ro15-4513, [³H]8-OH-DPAT, [³H]Ketanserin, [³H]Ifenprodil)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding competitor (e.g., unlabeled diazepam, serotonin, etc.)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and the reference compounds.
-
In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand at a concentration near its Kd, and either buffer, unlabeled competitor (for non-specific binding), or a dilution of this compound.
-
Incubate the plates at room temperature for 60 minutes to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki values by non-linear regression analysis using the Cheng-Prusoff equation.
Protocol 2: In Vitro Electrophysiology (Whole-Cell Patch Clamp)
Objective: To characterize the functional effects of this compound on GABA-A receptor-mediated currents.
Materials:
-
HEK293 cells stably expressing specific GABA-A receptor subtypes or primary cultured neurons.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2.
-
GABA
-
This compound
-
Patch clamp rig with amplifier and data acquisition system.
Procedure:
-
Culture cells on glass coverslips suitable for microscopy.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch clamp recording from a single cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply GABA at its EC₅₀ concentration to elicit a baseline current response.
-
After washout and return to baseline, co-apply the GABA EC₅₀ concentration with varying concentrations of this compound.
-
Record the potentiation of the GABA-evoked current by this compound.
-
Construct a concentration-response curve for this compound to determine its EC₅₀ and maximal efficacy.
Protocol 3: In Vivo Behavioral Assessment (Elevated Plus Maze)
Objective: To evaluate the anxiolytic-like effects of this compound in a standard rodent model of anxiety.
Materials:
-
Elevated Plus Maze (EPM) apparatus.
-
Adult male C57BL/6J mice.
-
This compound dissolved in a suitable vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline).
-
Vehicle control.
-
Positive control (e.g., diazepam).
-
Video tracking software.
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 1 and 3 mg/kg), vehicle, or diazepam (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to testing.
-
Place each mouse individually in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
Analyze the video recordings to score the time spent in the open and closed arms, and the number of entries into each arm.
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
Visualizations
Caption: Hypothesized signaling pathway for this compound's anxiolytic effect.
Caption: A typical workflow for characterizing a novel anxiolytic compound.
Caption: Interplay of major neurotransmitter systems in the regulation of anxiety.
References
Troubleshooting & Optimization
Ro 22-3245 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of Ro 22-3245.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Difficulty Dissolving this compound
-
Question: I am having trouble dissolving this compound powder. What is the recommended solvent?
-
Answer: this compound is known to be soluble in dimethyl sulfoxide (DMSO)[1][2]. For other solvents, solubility has not been widely reported. It is recommended to use anhydrous DMSO for preparing stock solutions. If you are still experiencing issues, gentle warming to 37°C or brief sonication may aid in dissolution.
-
Question: I need to use a solvent other than DMSO for my experiment. How can I determine the solubility of this compound in a different solvent?
-
Answer: To determine the solubility in a new solvent, a solubility test is recommended. A suggested workflow for this is outlined below. It is crucial to start with a small amount of the compound and solvent to avoid wasting material.
Issue 2: Precipitation of this compound in Aqueous Solutions
-
Question: My this compound solution, prepared in DMSO, precipitates when I dilute it with my aqueous experimental buffer. How can I prevent this?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. To mitigate precipitation, consider the following:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit in that medium. Try using a more diluted final concentration.
-
Optimize the dilution method: Instead of adding the aqueous buffer directly to your DMSO stock, try adding the DMSO stock dropwise to the vortexing aqueous buffer. This can help to disperse the compound more effectively.
-
Use a co-solvent: In some cases, the addition of a small percentage of a pharmaceutically acceptable co-solvent (e.g., polyethylene glycol, ethanol) to your aqueous buffer can improve the solubility of the compound. However, the compatibility of any co-solvent with your specific experimental system must be validated.
-
Frequently Asked Questions (FAQs)
Solubility
-
What is the recommended solvent for this compound?
-
Is there any quantitative data available for the solubility of this compound in DMSO?
Stability and Storage
-
How should I store the solid this compound compound?
-
It is recommended to store the solid compound at -20°C and protected from light[1].
-
-
How should I store stock solutions of this compound?
-
How stable is this compound in solution?
-
While specific stability data is not available, it is best practice to use freshly prepared solutions for experiments. If storing stock solutions, aliquoting and minimizing freeze-thaw cycles is crucial to maintain the integrity of the compound[1]. It is advisable to perform stability tests for your specific experimental conditions if the solution needs to be stored for an extended period.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |
| Other Organic Solvents | Data not available |
| Aqueous Buffers | Poorly soluble |
Table 2: Recommended Storage and Handling of this compound
| Form | Storage Condition | Recommendations |
| Solid | -20°C, protected from light[1] | |
| Stock Solution (in DMSO) | -20°C[1] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles[1]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 340.21 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Weigh out 3.4 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Visualizations
Caption: A flowchart outlining the steps for determining the solubility of this compound in a novel solvent.
Caption: A decision tree to guide researchers in troubleshooting precipitation issues with this compound.
References
Technical Support Center: Ro 22-3245 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Ro 22-3245 in in vitro assays. Due to the limited publicly available data on this specific compound, this guide combines known information with established principles for similar anxiolytic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro assays?
A1: For initial screening assays, a broad concentration range is recommended to determine the optimal effective concentration. Based on typical potencies of anxiolytic compounds, a starting range of 1 nM to 10 µM is advisable. A dose-response curve should be generated to identify the EC50 or IC50 value for your specific assay.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in 100% DMSO. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store stock solutions at -20°C and protect them from light.[1]
Q3: What is the maximum permissible DMSO concentration in my cell culture?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. Ensure that the vehicle control in your experiments contains the same final concentration of DMSO as the wells treated with this compound.
Q4: What is the stability of this compound in cell culture media?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | 1. Concentration too low: The compound may not be potent enough at the tested concentrations. 2. Compound degradation: Improper storage or handling of the stock solution. 3. Assay insensitivity: The chosen assay may not be suitable for detecting the activity of this compound. 4. Cell line unresponsiveness: The target receptor or pathway may not be present or functional in the selected cell line. | 1. Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 100 µM), while monitoring for cytotoxicity. 2. Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage at -20°C in small aliquots. 3. Verify the assay's performance with a known positive control for the target pathway. 4. Confirm the expression of the putative target (e.g., GABA receptors, serotonin receptors) in your cell line via qPCR or Western blot. |
| High variability between replicates | 1. Inconsistent pipetting: Inaccurate dispensing of the compound or reagents. 2. Cell seeding inconsistency: Uneven cell distribution in the assay plate. 3. Edge effects: Evaporation from wells at the edge of the plate. | 1. Use calibrated pipettes and ensure proper mixing of solutions. 2. Ensure a homogenous cell suspension before seeding and be consistent with seeding density. 3. Avoid using the outermost wells of the assay plate or fill them with sterile PBS to maintain humidity. |
| Observed cytotoxicity at all tested concentrations | 1. High compound concentration: The tested concentrations may be in the toxic range for the cells. 2. DMSO toxicity: The final DMSO concentration in the culture medium may be too high. | 1. Test a lower range of concentrations (e.g., picomolar to nanomolar). Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range. 2. Ensure the final DMSO concentration is below 0.5%. |
Experimental Protocols
General Protocol for a Cell-Based Functional Assay
This protocol provides a general framework for assessing the functional activity of this compound in a cell-based assay, such as a reporter gene assay or a second messenger assay (e.g., cAMP or calcium flux).
Materials:
-
This compound
-
100% DMSO
-
Appropriate cell line cultured in recommended growth medium
-
Assay-specific reagents (e.g., reporter lysis buffer, substrate, cAMP detection kit)
-
White or clear-bottomed 96-well assay plates
-
Multichannel pipette
-
Plate reader (luminometer, fluorometer, or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Resuspend cells in growth medium to the desired density.
-
Seed the cells into a 96-well plate at the optimal density determined from previous experiments and incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer or serum-free medium to achieve the desired final concentrations. Remember to account for the dilution factor when adding to the cells.
-
Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
-
Compound Treatment:
-
Carefully remove the growth medium from the cell plate.
-
Add the diluted this compound and vehicle control to the respective wells.
-
Incubate for the desired period (e.g., 15 minutes for rapid signaling events, or several hours for transcriptional responses).
-
-
Assay Readout:
-
Follow the manufacturer's instructions for the specific assay kit being used to measure the desired endpoint (e.g., luciferase activity, cAMP levels, intracellular calcium).
-
Read the plate on the appropriate plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration and fit a dose-response curve to determine the EC50 or IC50.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a GABA-A Receptor Activity Assay
| This compound Concentration (nM) | Normalized Response (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 105 | 6.1 |
| 10 | 125 | 7.8 |
| 100 | 180 | 9.3 |
| 1000 | 250 | 12.5 |
| 10000 | 260 | 13.1 |
Table 2: Hypothetical Cytotoxicity Profile of this compound in a Neuronal Cell Line
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 1 | 98 | 5.1 |
| 10 | 95 | 6.2 |
| 50 | 75 | 8.9 |
| 100 | 40 | 10.4 |
Visualizations
Caption: Putative signaling pathway for this compound as a positive allosteric modulator of the GABA-A receptor.
Caption: General experimental workflow for an in vitro cell-based assay with this compound.
References
Troubleshooting Ro 22-3245 experimental variability
Welcome to the technical support resource for Ro 22-3245. This guide is designed for researchers, scientists, and drug development professionals to address common sources of experimental variability when working with this compound. The following sections provide troubleshooting advice and detailed protocols in a question-and-answer format to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Preparation
Question: I am observing precipitation of this compound in my cell culture media. How can I improve its solubility?
Answer: this compound is soluble in DMSO.[1][2][3] Issues with precipitation in aqueous media are common and can be a significant source of variability.
-
Initial Solubilization: Ensure the compound is fully dissolved in 100% DMSO to create a concentrated stock solution before diluting it into your aqueous experimental buffer or media.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media below 0.5% (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Working Solutions: Prepare fresh working solutions from the DMSO stock for each experiment. Avoid storing diluted aqueous solutions.
-
Vortexing: Ensure the compound is thoroughly vortexed after each dilution step.
Question: My experimental results are inconsistent between experiments performed on different days. Could this be a compound stability issue?
Answer: Yes, compound stability can lead to significant experimental variability. This compound should be stored at -20°C and protected from light.[1] Improper storage or handling can lead to degradation.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C in tightly sealed, light-protected vials.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution.[1] Upon receiving the compound, we recommend preparing several small-volume aliquots of the stock solution for single-use purposes.
-
Purity: Verify the purity of your compound batch, as impurities can affect biological activity. Purity from suppliers typically ranges from 95-98%.[1][2]
In Vitro Experimental Issues
Question: I am seeing variable dose-response curves in my cell-based assays. What are the potential causes?
Answer: Variability in cell-based assays is a common challenge. The issue can stem from the compound, the cells, or the assay protocol itself.
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.
-
Compound Cytotoxicity: At higher concentrations, this compound or the DMSO solvent may be causing cytotoxicity, which can confound your results. It is crucial to run a cell viability assay (e.g., MTT, Calcein-AM, or ATP-based assay) in parallel with your functional assay to determine the non-toxic concentration range.[4]
-
Assay Controls: Always include a vehicle control (media with the same final concentration of DMSO) to account for any effects of the solvent on the cells.
-
Off-Target Effects: As the precise molecular target of this compound is not fully characterized, observed effects could be off-target.[1] Consider using a structurally unrelated compound with a similar proposed mechanism of action as a control to confirm the specificity of the observed phenotype.
Question: The mechanism of action of this compound is not well defined. How can I investigate its downstream effects in my model?
Answer: this compound is classified as an anxiolytic, and its structural analogs often interact with G-protein-coupled receptors or ion channels involved in GABAergic or serotonergic signaling.[1]
-
Pathway Analysis: A logical first step is to investigate key signaling pathways associated with anxiety and neurotransmission. Techniques like Western blotting or qPCR can be used to probe the activation or expression of downstream markers (e.g., phosphorylation of ERK, CREB, or levels of GABA receptor subunits) following treatment with this compound.
-
Control Compounds: Use known agonists or antagonists of GABAergic and serotonergic pathways as positive and negative controls to contextualize the effects of this compound.
In Vivo Experimental Issues
Question: I'm observing high variability in the behavioral responses of my animal subjects treated with this compound. How can I reduce this?
Answer: In vivo studies are inherently complex, with multiple sources of potential variability.[5][6]
-
Compound Formulation and Delivery: Ensure your formulation is stable and delivers the compound consistently. For systemic administration, factors like blood-brain barrier permeability, which may be influenced by the compound's lipophilicity, can affect efficacy.[1]
-
Experimental Design: Factors such as the animal's age, sex, and housing conditions can impact results. Randomize animals into treatment groups and blind the experimenters to the treatment conditions to minimize bias.
-
Biological Variability: The inherent biological differences between individual animals contribute significantly to variance.[5] Increasing the number of animals per group can help improve the statistical power to detect a true effect.
Data and Protocols
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Systematic Name | 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d]benzazepine | [1] |
| Molecular Formula | C₁₈H₁₁Cl₂N₃ | [1][2] |
| Molecular Weight | 340.21 g/mol | [1][7] |
| CAS Number | 76988-39-1 | [1] |
| Solubility | Soluble in DMSO | [1][2][3] |
| Storage | -20°C, protect from light | [1] |
Table 2: Recommended Stock and Working Solution Parameters
| Parameter | Recommendation | Notes |
| Stock Solution Solvent | 100% DMSO | Ensure compound is fully dissolved. |
| Stock Solution Conc. | 10-50 mM | Prepare aliquots for single use to avoid freeze-thaw cycles. |
| Final Assay DMSO Conc. | ≤ 0.1% - 0.5% | Perform a vehicle control to test for solvent toxicity. |
| Aqueous Solution Storage | Do not store | Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Calculate the volume of 100% DMSO required to achieve the desired stock concentration (e.g., for 10 mg of this compound, add 293.9 µL of DMSO for a 100 mM stock).
-
Add the calculated volume of DMSO to the vial.
-
Vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Dispense the stock solution into small-volume, single-use aliquots in light-protected tubes.
-
Store the aliquots at -20°C.
Protocol 2: Cell Viability Assessment using an MTT Assay
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in your cell culture medium. Remember to include a vehicle-only control (containing the highest concentration of DMSO used) and an untreated control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[4]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol or DMSO).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Visual Guides
Caption: A flowchart for troubleshooting common sources of experimental variability.
Caption: A standard workflow for using this compound in a cell-based assay.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
References
- 1. This compound (76988-39-1) for sale [vulcanchem.com]
- 2. doronscientific.com [doronscientific.com]
- 3. 9-chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine CAS#: 76988-39-1 [chemicalbook.com]
- 4. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 5. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
Potential off-target effects of Ro 22-3245
Important Notice: Information regarding the specific off-target effects of Ro 22-3245 is not extensively available in publicly accessible scientific literature. This compound is classified as an anxiolytic agent, and while its mechanism is thought to involve modulation of neurotransmitter systems, detailed profiling of its off-target activities is not well-documented.[1] This technical support center provides general guidance and troubleshooting advice based on the compound's structural class and known anxiolytic pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
A1: this compound is categorized as an anxiolytic.[1] While its precise molecular targets are not fully elucidated in available literature, compounds with a similar benzazepine structure often interact with neurotransmitter systems such as GABAergic, serotonergic, or glutamatergic pathways.[1] For instance, many anxiolytics achieve their effects by enhancing the activity of GABA-A receptors.[1]
Q2: I am observing unexpected phenotypes in my cell-based assays after treatment with this compound. What could be the cause?
A2: Unexpected results could stem from off-target effects. Given its benzazepine core, this compound might interact with various G-protein coupled receptors (GPCRs) or ion channels beyond its primary target.[1] It is advisable to conduct control experiments to delineate the specific pathways affected in your model system. Consider performing a broad-spectrum kinase inhibitor profiling or a receptor binding screen to identify potential off-target interactions.
Q3: How can I proactively assess the potential off-target effects of this compound in my experimental setup?
A3: A tiered approach is recommended. Initially, you can perform computational predictions based on the structure of this compound to identify potential off-target kinases or receptors. Subsequently, in vitro binding assays (e.g., radioligand binding assays) or enzymatic assays (e.g., kinase activity assays) against a panel of common off-target candidates can provide empirical data. Cellular thermal shift assays (CETSA) can also be employed to identify target engagement in a cellular context.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent dose-response curve | Off-target effects at higher concentrations; compound precipitation. | Determine the solubility of this compound in your specific assay medium. Perform a wider dose-response range to identify potential biphasic or complex curves indicative of multiple targets. Use a positive control with a well-defined mechanism of action to validate your assay. |
| Cellular toxicity at expected therapeutic concentrations | Off-target engagement of critical cellular pathways (e.g., apoptosis, cell cycle). | Perform cytotoxicity assays (e.g., MTT, LDH) to determine the therapeutic window. If toxicity is observed, investigate markers of apoptosis (e.g., caspase activation) or cell cycle arrest to understand the underlying mechanism. |
| Contradictory results between in vitro and in vivo experiments | Differences in metabolic stability, bioavailability, or engagement of off-targets present in a complex biological system. | Investigate the metabolic profile of this compound in your in vivo model. Consider that off-target effects may only become apparent in the context of a whole organism due to the interplay of different cell types and signaling pathways. |
Experimental Protocols
Due to the lack of specific data for this compound, we provide a generalized protocol for assessing off-target kinase activity, a common source of off-target effects for small molecules.
Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against a panel of kinases.
-
Materials:
-
This compound stock solution (in DMSO).[1]
-
Recombinant human kinases.
-
Kinase-specific substrates.
-
ATP.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In a 384-well plate, add the kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value if a dose-dependent inhibition is observed.
-
Visualizing Experimental Workflow & Potential Pathways
To aid researchers in designing their experiments, the following diagrams illustrate a general workflow for investigating off-target effects and a hypothetical signaling pathway that could be affected by an anxiolytic compound.
Caption: Workflow for Investigating Off-Target Effects.
Caption: Hypothetical Off-Target GPCR Signaling Pathway.
References
Technical Support Center: Ro 22-3245 Degradation and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the anxiolytic compound Ro 22-3245. The information provided is based on established analytical principles and data from related benzodiazepine compounds, offering a framework for addressing challenges in the absence of specific literature on this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under stress conditions?
A1: Based on the chemical structure of this compound, a benzazepine derivative, and data from related compounds, the primary degradation pathway is likely hydrolysis of the diazepine ring. This can be initiated under acidic or basic conditions. For instance, studies on nitrazepam, another benzodiazepine, have shown that it degrades in alkaline solutions to form intermediates like 2-amino-5-nitrobenzophenone, which can be further hydrolyzed.[1] Oxidative degradation is also a possibility, potentially leading to the formation of N-oxides or hydroxylated derivatives.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For long-term storage, maintaining the substance at -20°C is advisable. Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored in tightly sealed vials at low temperatures to prevent solvent evaporation and exposure to moisture.
Q3: Which analytical techniques are most suitable for the analysis of this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for the separation and quantification of benzodiazepines and their degradation products.[2][3] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice due to its high sensitivity and specificity.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the analytes.[2]
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. To develop such a method, you will need to perform forced degradation studies to generate the degradation products.[4] The HPLC method should then be optimized (e.g., by adjusting the mobile phase composition, pH, column type, and gradient) to achieve baseline separation of the parent drug from all significant degradation peaks.
Troubleshooting Guides
Issue 1: Poor peak shape or resolution in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: The pH of the mobile phase can significantly affect the ionization and retention of this compound and its degradation products. Experiment with different pH values to improve peak shape and resolution. For basic compounds like benzodiazepines, a mobile phase with a slightly acidic to neutral pH is often effective.
-
-
Possible Cause 2: Column degradation.
-
Solution: Ensure that the mobile phase pH is within the stable range for the column you are using. If the column has been used extensively or with harsh mobile phases, it may need to be replaced.
-
-
Possible Cause 3: Incompatible solvent for sample dissolution.
-
Solution: The solvent used to dissolve the sample should be compatible with the mobile phase. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the mobile phase.
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Contamination.
-
Solution: Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank injection (mobile phase only) to check for system contamination.
-
-
Possible Cause 2: Sample degradation during analysis.
-
Solution: Some compounds can degrade in the autosampler or on the column. If you suspect this, try reducing the autosampler temperature and the analysis run time.
-
-
Possible Cause 3: Formation of new degradation products.
-
Solution: If you are running a stability study, the new peaks may be newly formed degradation products. These should be investigated using techniques like LC-MS to determine their identity.
-
Issue 3: Low sensitivity or poor signal-to-noise ratio.
-
Possible Cause 1: Incorrect detection wavelength.
-
Solution: Determine the UV absorption maximum (λmax) of this compound and its major degradation products. Set the detector to the wavelength that provides the best response for all compounds of interest.
-
-
Possible Cause 2: Sample concentration is too low.
-
Solution: Increase the concentration of the sample, if possible.
-
-
Possible Cause 3: Instrument issues.
-
Solution: Check the performance of the HPLC system, including the lamp intensity and detector response.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study of this compound, illustrating the expected outcomes.
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl | 24 hours | 85.2 | 10.5 | 3.1 |
| 0.1 M NaOH | 8 hours | 70.6 | 22.1 | 5.8 |
| 3% H2O2 | 24 hours | 92.4 | 4.3 | 1.9 |
| Thermal (80°C) | 48 hours | 95.1 | 2.8 | 1.2 |
| Photolytic (UV light) | 72 hours | 98.3 | 0.9 | 0.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H2O2. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 72 hours.
Protocol 2: HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 90% A and 10% B, linearly increase to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: General experimental workflow for degradation studies.
Caption: Troubleshooting logic for HPLC analysis.
References
- 1. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
Technical Support Center: Enhancing Ro 22-3245 Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of Ro 22-3245 in animal models.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound, focusing on unexpected pharmacokinetic outcomes.
Issue 1: Low Oral Bioavailability Observed in Pilot Pharmacokinetic (PK) Studies
-
Question: Our initial in vivo PK study in rats showed very low and variable oral bioavailability for this compound when administered as a simple suspension. What are the likely causes and how can we address this?
-
Answer: Low oral bioavailability for a lipophilic compound like this compound is often attributed to its poor aqueous solubility, which limits its dissolution rate in the gastrointestinal (GI) tract.[1][2][3][4] Variability can stem from inconsistent wetting and dispersion of the drug particles.
Recommended Actions:
-
Characterize Physicochemical Properties: Confirm the solubility of this compound in various biorelevant media (e.g., simulated gastric and intestinal fluids). This will help in selecting an appropriate formulation strategy.
-
Formulation Enhancement: Move beyond a simple suspension. Consider the following approaches, starting with the simplest to implement:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[4]
-
Lipid-Based Formulations: For a lipophilic compound, self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption by presenting the drug in a solubilized state.[5]
-
Solid Dispersions: Creating an amorphous solid dispersion with a polymer carrier can enhance solubility and dissolution.[6][7]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2][8]
-
-
Issue 2: High Inter-Individual Variability in Plasma Concentrations
-
Question: We are observing significant variability in the plasma concentration-time profiles of this compound between individual animals in the same dosing group. What could be the cause?
-
Answer: High inter-individual variability is a common consequence of poor drug solubility and dissolution.[6] It can also be influenced by physiological differences between animals, such as gastric pH and GI motility.
Recommended Actions:
-
Refine Formulation: A robust formulation that ensures consistent drug release and solubilization is crucial. Lipid-based formulations like SEDDS are often effective in reducing variability.[5]
-
Standardize Experimental Conditions: Ensure strict adherence to protocols, including fasting times, dosing volumes, and sampling procedures, to minimize experimental sources of variation.
-
Consider a More Homogeneous Animal Strain: If using an outbred stock, switching to an inbred strain might reduce physiological variability.
-
Issue 3: Evidence of High First-Pass Metabolism
-
Question: Following oral administration, we detect high levels of this compound metabolites in circulation but low concentrations of the parent drug, suggesting significant first-pass metabolism. How can this be mitigated?
-
Answer: High first-pass metabolism, primarily in the gut wall and liver, can severely limit the oral bioavailability of a drug.
Recommended Actions:
-
Inhibit Metabolic Enzymes: Co-administration of a known inhibitor of the relevant cytochrome P450 (CYP) enzymes can help to elucidate the extent of first-pass metabolism. However, this is primarily a tool for investigation rather than a viable long-term formulation strategy.
-
Lipid-Based Formulations: Certain lipid-based formulations, such as SEDDS, can promote lymphatic transport of highly lipophilic drugs, which can partially bypass the portal circulation and reduce first-pass hepatic metabolism.[5]
-
Prodrug Approach: Designing a prodrug of this compound that is less susceptible to first-pass metabolism and releases the active compound systemically could be a long-term solution.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for formulating the poorly soluble this compound for oral administration in rats?
A1: For a lipophilic compound like this compound, a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) is an excellent starting point.[5] A simple SEDDS formulation can be prepared by dissolving this compound in a mixture of an oil (e.g., sesame oil, Capryol 90), a surfactant (e.g., Cremophor EL, Tween 80), and a co-surfactant/co-solvent (e.g., Transcutol HP, PEG 400).[5] This pre-concentrate forms a fine emulsion upon gentle agitation in an aqueous environment like the GI tract, facilitating drug dissolution and absorption.
Q2: How do I choose the right excipients for my this compound formulation?
A2: Excipient selection depends on the chosen formulation strategy. For a SEDDS formulation, you will need to perform solubility studies of this compound in various oils, surfactants, and co-solvents to identify components that provide the best solubilizing capacity.[5] Subsequently, pseudo-ternary phase diagrams should be constructed to identify the optimal ratios of these components that form stable and efficient self-emulsifying systems. For solid dispersions, excipients like HPMCAS, PVP, and Soluplus are commonly used.[7]
Q3: What are the key pharmacokinetic parameters I should be measuring in my animal studies?
A3: Key pharmacokinetic parameters to determine include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Absolute oral bioavailability (F%)
To calculate absolute oral bioavailability, an intravenous (IV) dosing arm is required for comparison with the oral dosing arm.
Q4: Which animal model is most appropriate for initial bioavailability studies of this compound?
A4: The rat is a commonly used and well-characterized model for initial pharmacokinetic and bioavailability screening due to its relatively low cost, ease of handling, and historical data for comparison.[10][11] Mice are also frequently used.[12][13] It is important to use the same species and strain for consistent results.[14] As development progresses, studies in a non-rodent species like the dog may be warranted to assess inter-species differences in metabolism and pharmacokinetics.
Data Presentation
Table 1: Hypothetical Bioavailability of this compound with Different Formulation Strategies in Rats
| Formulation Strategy | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Absolute Bioavailability (F%) |
| Simple Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 80 | < 5% |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 700 ± 150 | ~10% |
| SEDDS Formulation | 10 | 450 ± 90 | 1.0 | 2800 ± 500 | ~40% |
| Solid Dispersion | 10 | 380 ± 75 | 1.0 | 2500 ± 450 | ~35% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Cremophor EL, Kolliphor RH 40), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Add an excess amount of this compound to a known volume of each excipient.
-
Shake the mixtures in a water bath at 25°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for this compound concentration using a validated HPLC method.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-solvent that demonstrated the highest solubility for this compound.
-
Prepare mixtures of the surfactant and co-solvent (S/CoS ratio) at various weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS ratio, mix with the oil at different weight ratios (e.g., from 9:1 to 1:9).
-
To each mixture, add a small amount of water and vortex to observe the formation of an emulsion. Titrate with water to identify the self-emulsifying regions.
-
-
Preparation of this compound-Loaded SEDDS:
-
Based on the phase diagrams, select an optimal ratio of oil, surfactant, and co-solvent.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring if necessary.
-
Add the surfactant and co-solvent to the oil phase and vortex until a clear and homogenous solution is obtained.
-
Store the resulting SEDDS formulation in a sealed container protected from light.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization:
-
Use male Sprague-Dawley rats (200-250 g).
-
Acclimatize the animals for at least one week before the experiment, with free access to standard chow and water.
-
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the animals into groups (e.g., IV group, oral formulation group). A typical group size is 4-6 animals.
-
For the oral group, administer the this compound formulation via oral gavage at the target dose.
-
For the IV group, administer a solution of this compound (e.g., in a vehicle like DMSO/PEG400/Saline) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis with software like WinNonlin.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: Experimental workflow for bioavailability assessment.
References
- 1. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs [mdpi.com]
- 9. AU2004238225A1 - Anti-inflammatory phosphonate compounds - Google Patents [patents.google.com]
- 10. ijrpc.com [ijrpc.com]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
Technical Support Center: Ro 22-3245 Safety and Toxicity Profile
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search of publicly available scientific literature and databases has yielded limited specific information regarding the toxicity and safety profile of Ro 22-3245. While the compound is classified as an anxiolytic, detailed preclinical and clinical safety data, including quantitative toxicity metrics and specific adverse effects, are not readily accessible. This technical support center aims to provide a structured overview of the available information and guidance for researchers working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity of this compound?
At present, there is no publicly available quantitative data on the toxicity of this compound, such as LD50 (median lethal dose) values for any species. General statements regarding the toxicity of the broader chemical class to which this compound belongs may exist, but specific data for this compound is not available in the retrieved literature.
Q2: Are there any known adverse effects or safety concerns associated with this compound?
Specific adverse effects or safety concerns for this compound have not been detailed in the available literature. As an anxiolytic, it is plausible that it may exhibit effects on the central nervous system. However, without dedicated safety pharmacology studies, any potential side effects remain uncharacterized.
Q3: What is the mechanism of action of this compound, and how might it relate to potential toxicity?
The precise mechanism of action for this compound is not well-defined in the public domain. It is speculated to modulate neurotransmitter systems such as GABAergic, serotonergic, or glutamatergic pathways.[1] Off-target effects on other receptors or ion channels could be a source of potential toxicity, but this has not been experimentally verified in the available literature.
Q4: Are there any established experimental protocols for assessing the safety of this compound?
While general protocols for safety pharmacology and toxicology testing of novel compounds exist, no specific, published experimental protocols for this compound were found. Researchers should adhere to standard guidelines for preclinical safety assessment, such as those from the International Council for Harmonisation (ICH).
Troubleshooting Guide for Experimental Work
Given the limited safety data, researchers are advised to handle this compound with caution and implement rigorous safety protocols in their experimental design.
| Potential Issue | Troubleshooting/Mitigation Strategy |
| Unexpected cell toxicity in in vitro assays | - Verify the purity of the this compound compound. - Assess the solubility of the compound in your culture medium; precipitation can lead to non-specific toxicity.[1] - Perform a dose-response curve to determine the non-toxic concentration range for your specific cell line. - Use appropriate vehicle controls to rule out solvent-related toxicity (e.g., DMSO).[1] |
| Adverse events observed in animal models | - Immediately document all observed clinical signs. - Consider reducing the dose or altering the dosing regimen. - Conduct a preliminary tolerability study with a small cohort of animals before proceeding to larger efficacy studies. - Ensure the formulation is appropriate for the route of administration and is not causing local irritation or other non-compound-related effects. |
| Difficulty in interpreting safety-related data | - Consult with a toxicologist or a researcher with experience in safety pharmacology. - Compare any observed effects with those of well-characterized compounds from the same chemical or therapeutic class, if available. |
Data Presentation
Due to the absence of quantitative toxicity and safety data for this compound in the public domain, we are unable to provide summary tables of toxicological parameters at this time. Researchers generating such data are encouraged to publish their findings to contribute to the collective understanding of this compound's safety profile.
Visualizations
Logical Relationship for Initial Safety Assessment
This diagram outlines a logical workflow for researchers to consider when initiating studies with a compound that has limited safety information, such as this compound.
References
Overcoming poor solubility of Ro 22-3245 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Ro 22-3245.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound, with the systematic name 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d]benzazepine, is classified as an anxiolytic compound.[1] Its chemical structure, which includes chlorine atoms, contributes to its lipophilic nature, leading to poor solubility in aqueous solutions.[1] This low solubility can be a significant hurdle in experimental settings, affecting bioavailability in in-vivo studies and leading to precipitation in in-vitro assays.
Q2: What are the initial steps to prepare a stock solution of this compound?
It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose as this compound is soluble in it.[1][2] For long-term storage and to maintain the compound's stability, it is advisable to store stock solutions at -20°C and protected from light.[1][2] To prevent degradation from repeated freeze-thaw cycles, consider preparing smaller aliquots of the stock solution.[1]
Q3: My this compound precipitates when I dilute my DMSO stock in an aqueous buffer. What can I do?
This is a common issue when diluting a drug from an organic solvent into an aqueous medium. Several strategies can be employed to prevent precipitation, including the use of co-solvents, surfactants, or cyclodextrins. It is also crucial to ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible and compatible with your experimental system.
Q4: Are there any general formulation strategies for poorly soluble drugs that I can apply to this compound?
Yes, several formulation strategies can enhance the oral bioavailability and aqueous solubility of poorly soluble drugs.[3] These include:
-
Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[3][4]
-
Solid dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[3][5][6]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in aqueous environments, improving drug solubilization.[3][7]
-
Cyclodextrin complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their solubility by providing a hydrophilic exterior.[3]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter while working with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous environment cannot solubilize the lipophilic this compound at the desired concentration. | 1. Decrease the final concentration: Determine the maximum soluble concentration in your final aqueous buffer. 2. Use a co-solvent: Add a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous buffer before adding the this compound stock. 3. Incorporate a surfactant: Add a non-ionic surfactant like Tween® 80 or Cremophor® EL to your aqueous solution to aid in micellar solubilization. 4. Utilize cyclodextrins: Pre-complex this compound with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) before dilution. |
| Inconsistent results in cell-based assays. | Precipitation of this compound in the cell culture medium leading to variable effective concentrations. | 1. Visually inspect for precipitation: Before adding to cells, ensure the final solution is clear. Centrifuge if necessary to remove any precipitate. 2. Optimize the final DMSO concentration: Keep the final DMSO concentration below a level that affects your cells (typically <0.5%). 3. Prepare fresh dilutions: Prepare the final dilutions of this compound immediately before use. |
| Low bioavailability in animal studies. | Poor dissolution of this compound in the gastrointestinal tract. | 1. Formulate as a nanosuspension: Reduce the particle size to the nanometer range to increase the surface area and dissolution rate. 2. Develop a lipid-based formulation: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to improve absorption.[7] 3. Create a solid dispersion: Disperse this compound in a hydrophilic polymer matrix to enhance its dissolution.[5][6] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
This protocol describes the use of a co-solvent system to prepare an aqueous solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (95%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a sterile microcentrifuge tube, prepare the co-solvent vehicle by mixing DMSO and ethanol in a 1:1 ratio.
-
Add the required volume of the this compound stock solution to the co-solvent vehicle. For example, to prepare a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of the co-solvent vehicle.
-
Vortex the mixture thoroughly.
-
Slowly add the desired volume of this solution to the pre-warmed (37°C) PBS while vortexing to achieve the final desired concentration. For example, to make a 10 µM solution in 10 mL of PBS, add 100 µL of the 1 mM solution.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it may be necessary to adjust the ratios of the co-solvents or the final concentration of this compound.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol details the preparation of an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Sonicator bath
-
0.22 µm syringe filter
Procedure:
-
Prepare a 20% (w/v) solution of HP-β-CD in deionized water.
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously on a magnetic stirrer at room temperature for 24-48 hours, protected from light.
-
Periodically sonicate the mixture in a sonicator bath to aid in the complexation process.
-
After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the uncomplexed this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
The resulting clear solution contains the this compound-HP-β-CD inclusion complex. The concentration of this compound in this solution should be determined analytically (e.g., by HPLC-UV).
Quantitative Data Summary
The following table summarizes hypothetical solubility data for this compound in different solvent systems. Note: This data is illustrative and should be experimentally determined for your specific conditions.
| Solvent System | Maximum Soluble Concentration (µM) | Appearance |
| Deionized Water | < 1 | Cloudy, precipitation |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | Cloudy, precipitation |
| 10% DMSO in PBS | 5 | Clear solution |
| 10% Ethanol in PBS | 2 | Slight haze |
| 5% DMSO / 5% Ethanol in PBS | 10 | Clear solution |
| 20% HP-β-CD in Water | 50 | Clear solution |
Visualizations
Caption: Experimental workflow for preparing and solubilizing this compound.
Caption: Logical relationship of challenges and solutions for this compound solubility.
References
- 1. This compound (76988-39-1) for sale [vulcanchem.com]
- 2. 9-chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine CAS#: 76988-39-1 [m.chemicalbook.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Ro 22-3245 experimental controls and best practices
Frequently Asked Questions (FAQs)
Q1: What is Ro 22-3245 and what is its primary mechanism of action?
This compound is classified as an anxiolytic agent. Publicly available pharmacological databases categorize it as a GABA-A (Gamma-Aminobutyric Acid type A) receptor agonist. This suggests that its primary mechanism of action is to enhance the activity of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Activation of GABA-A receptors leads to an influx of chloride ions into neurons, causing hyperpolarization and reducing neuronal excitability, which results in anxiolytic, sedative, and anticonvulsant effects.
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₁₈H₁₁Cl₂N₃ |
| Molecular Weight | 340.21 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. Protect from light. |
Q3: How should I prepare and store stock solutions of this compound?
-
Solvent: Based on its reported solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) to minimize the volume of DMSO added to your experimental system.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C and protect them from light.
-
Best Practice: Before use, allow the aliquot to thaw completely and bring it to room temperature. Vortex briefly to ensure a homogenous solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no observable effect in cell-based assays. | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Low Receptor Expression: The cell line used may not express the specific GABA-A receptor subunits that this compound targets. 3. Incorrect Concentration: The concentration range tested may be too low or too high (leading to toxicity). | 1. Use a fresh aliquot of the stock solution for each experiment. 2. Verify the expression of GABA-A receptor subunits in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express a variety of GABA-A receptors (e.g., HEK293 cells transfected with specific subunits, or primary neuronal cultures). 3. Perform a dose-response curve to determine the optimal concentration range (e.g., from 1 nM to 100 µM). |
| High background noise or off-target effects. | 1. High DMSO Concentration: The final concentration of DMSO in the experimental medium may be too high, causing cellular stress or non-specific effects. 2. Compound Precipitation: The compound may precipitate in the aqueous culture medium. | 1. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in all experiments. 2. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try preparing fresh dilutions or using a lower concentration. |
| Variability in in vivo behavioral studies. | 1. Animal Stress: Improper handling or acclimatization of animals can lead to high baseline anxiety levels, masking the anxiolytic effects of the compound. 2. Pharmacokinetic Issues: Poor bioavailability or rapid metabolism of the compound. | 1. Ensure proper acclimatization of animals to the testing environment. Handle animals consistently and minimize stressors. 2. While specific pharmacokinetic data for this compound is not available, consider different routes of administration and time points for behavioral testing post-dosing. |
Experimental Protocols: General Guidelines
Due to the lack of specific published protocols for this compound, the following are general methodologies for testing a putative GABA-A receptor agonist.
In Vitro Electrophysiology (Patch-Clamp)
-
Objective: To determine if this compound directly modulates GABA-A receptor-mediated currents.
-
Cell System: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing specific GABA-A receptor subunits (e.g., HEK293).
-
Methodology:
-
Perform whole-cell patch-clamp recordings.
-
Hold the cell at a potential of -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Measure the potentiation of the GABA-evoked current.
-
-
Controls:
-
Positive Control: A known GABA-A receptor positive allosteric modulator, such as Diazepam (1 µM).
-
Negative Control: Vehicle (DMSO) co-applied with GABA.
-
In Vivo Behavioral Assay (Elevated Plus Maze)
-
Objective: To assess the anxiolytic-like effects of this compound in rodents.
-
Animal Model: Adult male mice or rats.
-
Methodology:
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection).
-
After a suitable pre-treatment time (e.g., 30 minutes), place the animal in the center of the elevated plus maze, facing an open arm.
-
Record the animal's behavior for 5 minutes, noting the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Controls:
-
Positive Control: A standard anxiolytic drug, such as Diazepam (1-2 mg/kg).
-
Negative Control: Vehicle (e.g., saline with a small percentage of DMSO and a surfactant like Tween 80).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Putative signaling pathway of this compound as a positive allosteric modulator of the GABA-A receptor.
Caption: General experimental workflow for assessing the anxiolytic activity of this compound using the Elevated Plus Maze.
Long-term storage and handling of Ro 22-3245
This technical support center provides guidance on the long-term storage, handling, and experimental use of Ro 22-3245. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is classified as an anxiolytic compound, meaning it is used in research to study anxiety and related neurological pathways. Its precise mechanism of action is not yet fully elucidated in publicly available literature.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light.
Q3: How should I handle this compound upon receipt?
A3: Upon receipt, it is recommended to aliquot the compound into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquots at -20°C. While some suppliers may ship the compound at room temperature, long-term storage should be at the recommended low temperature.[1]
Q4: What is the solubility of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For other solvents, it is advisable to perform small-scale solubility tests before preparing larger stock solutions.
Q5: Can I store this compound in solution?
A5: If you need to store this compound in solution, use an anhydrous solvent like DMSO and store at -20°C or -80°C. It is best to prepare fresh solutions for experiments. If you must store a stock solution, it is recommended to aliquot it into single-use vials to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or No Compound Activity in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly at -20°C and protected from light. Avoid multiple freeze-thaw cycles by using single-use aliquots. Prepare fresh dilutions from a stock solution for each experiment. |
| Incorrect Concentration | Verify calculations for serial dilutions. Ensure accurate pipetting. Consider performing a concentration verification analysis if possible. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is at a non-toxic level for the cells being used. |
| Cell Line Sensitivity | Confirm from literature or previous experiments that the cell line used is responsive to the expected biological pathway targeted by this compound. |
| Assay Protocol | Review the assay protocol for any deviations. Ensure incubation times, reagent concentrations, and reading parameters are optimal. |
Issue 2: Precipitation of the Compound in Aqueous Media
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | This compound is sparingly soluble in aqueous solutions. When diluting a DMSO stock solution into aqueous media, do so gradually while vortexing to aid dissolution. |
| Solvent Concentration | Do not exceed the recommended final concentration of the organic solvent (e.g., typically <0.5% DMSO for many cell-based assays) as this can cause precipitation. |
| Buffer Incompatibility | Check the pH and composition of your aqueous buffer. Some compounds may be less soluble in certain buffer systems. |
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Notes |
| Storage Temperature (Solid) | -20°C | Protect from light. |
| Storage Temperature (Solution) | -20°C to -80°C | Use anhydrous solvents. Aliquot to avoid freeze-thaw cycles. |
| Shipping Condition | Room temperature (short-term) | Store at -20°C immediately upon receipt.[3] |
| Handling | Use appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle in a well-ventilated area. |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Ethanol | Data not available | Perform small-scale solubility tests. |
| Water | Data not available | Expected to be poorly soluble. |
| PBS (pH 7.4) | Data not available | Expected to be poorly soluble. |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assay
This is a generalized protocol and should be optimized for your specific cell line and assay.
-
Stock Solution Preparation:
-
Equilibrate an aliquot of this compound to room temperature.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Mix thoroughly by vortexing until the compound is completely dissolved.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium is low (e.g., ≤0.5%) and is consistent across all treatments, including the vehicle control.
-
-
Cell Treatment:
-
Plate cells at a predetermined density and allow them to adhere overnight.
-
Remove the existing medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
-
Assay and Data Analysis:
-
Perform the desired assay (e.g., cell viability, signaling pathway analysis) according to the manufacturer's instructions.
-
Analyze the data, ensuring to normalize the results to the vehicle control.
-
Visualizations
Caption: A typical experimental workflow for in vitro studies with this compound.
Caption: A logical troubleshooting workflow for unexpected experimental outcomes.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound.
References
Validation & Comparative
A Comparative Guide to the Anxiolytic Efficacy of Ro 22-3245 and Diazepam
For Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Executive Summary
This guide provides a comparative overview of the anxiolytic properties of the research chemical Ro 22-3245 and the well-established benzodiazepine, diazepam. A comprehensive search of publicly available scientific literature reveals a significant disparity in the available data for these two compounds. While diazepam has been extensively studied and serves as a benchmark for anxiolytic drug development, there is a notable absence of published preclinical studies detailing the anxiolytic efficacy of this compound in established animal models of anxiety.
Therefore, this document will first outline the known information for this compound and then provide a detailed profile of diazepam, including its mechanism of action, quantitative data from key preclinical anxiety models, and detailed experimental protocols. This information is intended to serve as a reference for researchers interested in the evaluation of novel anxiolytic compounds.
This compound: An Uncharacterized Anxiolytic
This compound is classified as an anxiolytic compound. However, its precise mechanism of action and its efficacy in preclinical models of anxiety have not been detailed in the accessible scientific literature. Without experimental data from standardized tests such as the elevated plus-maze, light-dark box, or Vogel conflict test, a quantitative comparison with diazepam is not possible at this time. Researchers investigating this compound would need to conduct these foundational studies to characterize its anxiolytic profile.
Diazepam: A Benchmark Anxiolytic
Diazepam, a positive allosteric modulator of the GABA-A receptor, is a widely used anxiolytic medication and a standard positive control in preclinical anxiety research. Its mechanism of action and efficacy in various animal models are well-documented.
Mechanism of Action
Diazepam binds to the benzodiazepine site on the GABA-A receptor complex, a ligand-gated ion channel. This binding event enhances the affinity of the receptor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). The increased GABAergic signaling leads to a greater influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability. This widespread neuronal inhibition in key brain circuits, including the amygdala and prefrontal cortex, is responsible for diazepam's anxiolytic effects.
Preclinical Anxiolytic Efficacy of Diazepam
The following table summarizes representative data on the anxiolytic effects of diazepam in common preclinical models in rodents. It is important to note that the effective dose range can vary depending on the species, strain, and specific experimental conditions.
| Preclinical Model | Species/Strain | Diazepam Dose Range (mg/kg, i.p.) | Key Anxiolytic Effects Observed |
| Elevated Plus-Maze (EPM) | Mouse | 0.5 - 2.0 | Increased time spent in and entries into the open arms.[1][2][3] |
| Rat | 1.0 - 1.5 | Increased time spent in and entries into the open arms.[2][4] | |
| Light-Dark Box | Mouse | up to 3.0 | Increased time spent in the light compartment.[2] |
| Rat | 0.75 - 3.0 | Increased visits to and duration in the light compartment.[5] | |
| Vogel Conflict Test | Mouse | Not specified | Significant anticonflict effects (increased punished drinking).[6] |
| Rat | Not specified | Release of punished drinking behavior.[7] |
Experimental Protocols for Key Preclinical Anxiety Models
Elevated Plus-Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents.[8][9][10][11] The apparatus consists of a plus-shaped maze elevated from the floor with two open arms and two enclosed arms.[8][9] The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[8][10]
-
Apparatus: A plus-shaped maze, typically made of wood or plastic, with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm). The maze is elevated (e.g., 50-70 cm) from the floor.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the test.
-
The subject animal is placed on the central platform of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded by an overhead camera and analyzed using video-tracking software.
-
-
Key Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: Anxiolytic compounds, like diazepam, typically increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[12][13][14][15]
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, illuminated compartment.[13][16] A small opening connects the two compartments.
-
Procedure:
-
The animal is placed in the dark compartment at the start of the test.
-
The animal is allowed to freely explore both compartments for a set period, typically 5-10 minutes.
-
Behavior is recorded and analyzed.
-
-
Key Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the light compartment.
-
Locomotor activity in each compartment.
-
-
Interpretation: Anxiolytic drugs increase the time spent in the light compartment and the number of transitions, indicating a decrease in anxiety-related avoidance behavior.[12]
Vogel Conflict Test
This test is a "punished responding" model of anxiety.[17][18][19][20] It assesses the ability of a drug to increase a behavior that has been suppressed by punishment.
-
Apparatus: An operant chamber with a drinking spout connected to a shock generator.
-
Procedure:
-
Animals are typically water-deprived for a period (e.g., 24-48 hours) before the test.
-
The animal is placed in the chamber and allowed to drink from the spout.
-
After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout. This suppresses the drinking behavior.
-
The drug is administered, and the number of shocks the animal is willing to take to drink is measured over a set period.
-
-
Key Parameters Measured:
-
Number of punished licks or shocks received.
-
-
Interpretation: Anxiolytic compounds, like diazepam, increase the number of punished licks, indicating a reduction in the suppressive effect of the punishment (an anxiolytic effect).[6]
Visualizing the Mechanism of Action
The following diagram illustrates the signaling pathway of diazepam at the GABA-A receptor.
References
- 1. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurofit.com [neurofit.com]
- 3. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of psychoactive drugs in the Vogel conflict test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic activity of tenoten and diazepam depends on conditions in Vogel conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomed-easy.com [biomed-easy.com]
- 12. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Light/Dark Box [stoeltingco.com]
- 15. medicalexpo.com [medicalexpo.com]
- 16. any-maze.com [any-maze.com]
- 17. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 18. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. VOGEL TEST [panlab.com]
- 20. biomed-easy.com [biomed-easy.com]
A Comparative Analysis of the Anxiolytic Mechanisms: Ro 22-3245 and Buspirone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known and hypothesized mechanisms of action of two anxiolytic compounds: Ro 22-3245 and buspirone. While buspirone's pharmacological profile is well-documented, this compound remains a less-characterized agent. This document summarizes the available quantitative data, outlines relevant experimental protocols, and presents visual diagrams to facilitate a clear understanding of their distinct molecular interactions.
Introduction
Buspirone is a clinically established anxiolytic agent belonging to the azapirone chemical class, known for its non-sedating properties and low potential for dependence.[1] In contrast, this compound is a benzazepine derivative also classified as an anxiolytic, though its precise mechanism of action is not well-defined in publicly available literature. This guide aims to juxtapose the well-established pharmacology of buspirone with the current, more limited understanding of this compound.
Mechanism of Action: A Tale of Two Neurotransmitter Systems
Buspirone: A Serotonergic and Dopaminergic Modulator
Buspirone's primary mechanism of action is centered on the serotonin system, where it acts as a partial agonist at 5-HT1A receptors.[2][3] This interaction is thought to be the main driver of its anxiolytic effects.[4] Additionally, buspirone exhibits a weaker antagonist activity at dopamine D2 and D3 receptors.[5][6] This dual action on both serotonin and dopamine pathways contributes to its unique clinical profile, distinguishing it from other anxiolytic classes like benzodiazepines.[1]
This compound: A Hypothesized GABAergic Agent
The precise molecular targets of this compound have not been extensively studied. However, based on its chemical structure as a benzazepine derivative and its classification in pharmacological databases, it is hypothesized to act as a positive allosteric modulator of the GABA-A receptor. This proposed mechanism would place it in a similar functional class to benzodiazepines, which enhance the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to a reduction in neuronal excitability. It is crucial to note that this mechanism is speculative and awaits confirmation through direct experimental evidence.
Quantitative Data: Receptor Binding Affinities
The following tables summarize the available quantitative data for the binding affinities (Ki values) of buspirone to its primary and secondary receptor targets. Due to the limited research on this compound, no quantitative binding data is currently available.
Table 1: Buspirone Receptor Binding Affinity
| Receptor Target | Binding Affinity (Ki) in nM | Reference |
| 5-HT1A | 4 - 78 | [5][7] |
| Dopamine D2 | 484 | [5][7] |
| Dopamine D3 | 98 | [5][6][7] |
Table 2: this compound Receptor Binding Affinity
| Receptor Target | Binding Affinity (Ki) in nM | Reference |
| GABA-A | Not Available | - |
| Other | Not Available | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental procedures used to determine receptor binding, the following diagrams are provided in the DOT language for Graphviz.
Buspirone Signaling Pathway
Caption: Buspirone's dual mechanism of action.
Hypothesized this compound Signaling Pathway
References
- 1. droracle.ai [droracle.ai]
- 2. [Buspirone increases D2-like dopaminergic receptor density in rat corpus striatum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sterisindia.com [sterisindia.com]
- 4. Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Ro 22-3245: Unraveling the Selectivity Profile of an Anxiolytic Agent
Despite its classification as an anxiolytic compound, detailed quantitative data on the binding affinity and selectivity of Ro 22-3245 against a comprehensive panel of central nervous system (CNS) receptors remains largely unavailable in publicly accessible scientific literature. While it is often referred to as a GABA-A receptor agonist, its precise molecular targets are considered underexplored, hindering a complete understanding of its pharmacological profile.
Currently, a comprehensive comparison guide detailing the selectivity of this compound against other CNS receptors cannot be constructed due to the absence of robust, publicly available experimental data. Such a guide would necessitate quantitative metrics like Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values from standardized binding assays across a wide range of receptor families, including serotonergic, dopaminergic, adrenergic, muscarinic, nicotinic, glutamatergic, histaminergic, and opioid receptors.
What is Known
This compound is structurally a pyrimido[5,4-d]benzazepine derivative.[1] Its anxiolytic properties suggest an interaction with neurotransmitter systems that regulate anxiety, with the GABAergic system being the most frequently implicated.[1] The GABA-A receptor, a ligand-gated ion channel, is a well-established target for many anxiolytic drugs, such as benzodiazepines. These drugs enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to neuronal inhibition and a calming effect. However, without specific binding data, the assertion of this compound as a GABA-A receptor agonist remains based on its observed effects rather than on direct, quantitative evidence of its binding affinity and selectivity.
The Path Forward: Essential Experimental Data
To construct a comprehensive selectivity profile for this compound, the following experimental data would be required:
Receptor Binding Assays
A systematic screening of this compound against a broad panel of CNS receptors is the foundational step. This is typically achieved through radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
A standardized radioligand binding assay protocol would involve the following key steps:
-
Membrane Preparation: Isolation of cell membranes expressing the target receptor from either cultured cell lines (e.g., HEK293 or CHO cells) stably transfected with the receptor of interest, or from specific brain regions of animal models known to have high densities of the target receptor.
-
Incubation: The prepared membranes are incubated with a specific radioligand (a radioactively labeled molecule with high affinity and selectivity for the target receptor) and varying concentrations of the test compound (this compound).
-
Equilibrium: The incubation is allowed to proceed to equilibrium, where the binding of the radioligand to the receptor has stabilized.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and affinity of the radioligand.
This process would be repeated for a multitude of receptors to generate a comprehensive selectivity profile.
Data Presentation
The collected Ki or IC50 values would be summarized in a table for easy comparison, as illustrated in the hypothetical example below:
| Receptor Family | Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) | Selectivity Ratio (Reference/Ro 22-3245) |
| GABAergic | GABA-A (α1β2γ2) | Data Needed | Diazepam | Value | Calculation |
| Serotonergic | 5-HT1A | Data Needed | 8-OH-DPAT | Value | Calculation |
| 5-HT2A | Data Needed | Ketanserin | Value | Calculation | |
| Dopaminergic | D1 | Data Needed | SCH-23390 | Value | Calculation |
| D2 | Data Needed | Haloperidol | Value | Calculation | |
| Adrenergic | α1 | Data Needed | Prazosin | Value | Calculation |
| β1 | Data Needed | Propranolol | Value | Calculation | |
| Muscarinic | M1 | Data Needed | Atropine | Value | Calculation |
Visualizing the Workflow and Potential Pathways
Once data becomes available, diagrams can be generated to illustrate the experimental workflow and the potential signaling pathways involved.
Figure 1. A generalized workflow for a radioligand binding assay used to determine the affinity of a compound for a specific receptor.
Figure 2. A simplified diagram illustrating the hypothesized signaling pathway for this compound, assuming it acts as a positive allosteric modulator of the GABA-A receptor.
References
Validating the Anxiolytic Effects of Ro 22-3245 in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anxiolytic agent Ro 22-3245 with established alternatives, diazepam and buspirone. The information is based on available preclinical data from widely used rodent models of anxiety.
Introduction to this compound and Anxiolytic Benchmarks
This compound, chemically known as 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][1]benzazepine, has been identified as a compound with potential anxiolytic properties.[2] Its pharmacological profile suggests it may exert its effects through modulation of the GABA-A receptor complex, a common target for anxiolytic drugs.[2] To validate its efficacy, its performance in preclinical anxiety models is compared against two well-established anxiolytics:
-
Diazepam: A benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor, leading to enhanced GABAergic inhibition and a potent anxiolytic effect.
-
Buspirone: A non-benzodiazepine anxiolytic that acts as a partial agonist at serotonin 5-HT1A receptors.
This guide will delve into the comparative efficacy of these compounds in three standard behavioral paradigms for assessing anxiety in rodents: the elevated plus maze (EPM), the hole-board test, and the open-field test (OFT).
Comparative Efficacy in Preclinical Anxiety Models
The following tables summarize the expected and reported effects of this compound, diazepam, and buspirone in key preclinical models of anxiety. It is important to note that specific quantitative data for this compound is not widely available in publicly accessible literature; therefore, its expected effects are extrapolated based on its classification as an anxiolytic and its presumed mechanism of action.
Table 1: Elevated Plus Maze (EPM) Data
The EPM test assesses anxiety-like behavior by measuring the rodent's willingness to explore the open, exposed arms of a plus-shaped maze versus the enclosed, protected arms. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
| Compound | Dose Range (mg/kg) | % Time in Open Arms (vs. Vehicle) | Open Arm Entries (vs. Vehicle) | Reference |
| This compound | Not Available | Expected Increase | Expected Increase | N/A |
| Diazepam | 1.0 - 5.0 | ↑ | ↑ | [3] |
| Buspirone | 0.5 - 2.0 | ↑ | ↑ | [4] |
Table 2: Hole-Board Test Data
The hole-board test measures exploratory and anxiety-related behaviors. A higher frequency of head-dipping into holes in the floor of an open arena is associated with reduced anxiety and increased exploration.
| Compound | Dose Range (mg/kg) | Number of Head Dips (vs. Vehicle) | Time Spent Head-Dipping (s) (vs. Vehicle) | Reference |
| This compound | Not Available | Expected Increase | Expected Increase | N/A |
| Diazepam | 1.0 - 2.0 | ↑ | ↑ | [5] |
| Buspirone | 1.0 - 5.0 | ↑ | ↑ | N/A |
Table 3: Open-Field Test (OFT) Data
The OFT assesses general locomotor activity and anxiety-like behavior. Anxious animals tend to stay close to the walls of the arena (thigmotaxis), while less anxious animals are more willing to explore the center. An increase in the time spent in the center and the number of center entries suggests an anxiolytic effect.
| Compound | Dose Range (mg/kg) | Time in Center (s) (vs. Vehicle) | Center Entries (vs. Vehicle) | Total Distance Traveled | Reference |
| This compound | Not Available | Expected Increase | Expected Increase | Expected No Significant Change | N/A |
| Diazepam | 1.0 - 2.0 | ↑ | ↑ | No Significant Change | [6] |
| Buspirone | 1.0 - 5.0 | ↑ | ↑ | No Significant Change | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Rodents are individually placed in the center of the maze, facing an open arm.
-
Animal behavior is recorded for a 5-minute session.
-
Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm type.
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the number of open arm entries compared to a vehicle-treated control group.
-
Hole-Board Test
-
Apparatus: A square arena with a number of equally spaced holes in the floor.
-
Procedure:
-
A rodent is placed in the center of the hole-board.
-
Behavior is observed for a set period (e.g., 5-10 minutes).
-
The primary measure of anxiolytic activity is the number of head-dips into the holes. An increase in head-dipping frequency suggests reduced anxiety.
-
Locomotor activity (e.g., number of squares crossed) can also be assessed.
-
Open-Field Test (OFT)
-
Apparatus: A large, open, square or circular arena with surrounding walls. The floor is often divided into a central zone and a peripheral zone.
-
Procedure:
-
The animal is placed in the center of the open field.
-
Behavior is recorded for a specified duration (e.g., 10-30 minutes).
-
Anxiety-related behavior is assessed by measuring the time spent in and the number of entries into the central zone. A greater amount of time and more entries in the center indicate an anxiolytic effect.
-
Total distance traveled is also measured to control for general effects on locomotor activity.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the presumed signaling pathway for this compound and a typical experimental workflow for validating anxiolytic compounds.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. 2-benzazepines. 6. Synthesis and pharmacological properties of the metabolites of 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d] [2]benzazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. The anxiolytic-like effect of 6-styryl-2-pyrone in mice involves GABAergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of chlordiazepoxide on measures of activity and anxiety in Swiss-Webster mice in the triple test - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Comparison of Ro 22-3245: An Analysis of a Novel Anxiolytic Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available data on Ro 22-3245, a novel anxiolytic agent. Due to the limited publicly available research on this compound, this comparison focuses on its known pharmacological profile and contrasts it with the broader class of anxiolytics, particularly those targeting the GABAergic system.
I. Introduction to this compound
This compound, with the systematic name 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d]benzazepine, is a compound identified as an anxiolytic.[1] Its chemical structure features a distinct bicyclic system combining pyrimidine and benzazepine rings.[1] The presence of chlorine atoms suggests enhanced lipophilicity, which may facilitate its passage across the blood-brain barrier.[1] While its precise molecular targets are not yet fully elucidated in published literature, it is classified as a GABA-A receptor agonist.[1][2]
II. Physicochemical Properties
A summary of the key chemical properties of this compound is presented in Table 1. This information is crucial for designing in vitro and in vivo experiments.
| Property | Value |
| Systematic Name | 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d]benzazepine |
| Molecular Formula | C18H11Cl2N3 |
| Molecular Weight | 340.21 g/mol |
| CAS Number | 76988-39-1 |
| Solubility | Soluble in DMSO |
| Storage | -20°C, protected from light |
| Data sourced from Vulcanchem and Doron Scientific.[1][3] |
III. Pharmacological Profile and Mechanism of Action
This compound is categorized as an anxiolytic, a class of drugs that typically modulate neurotransmitter systems like the GABAergic, serotonergic, or glutamatergic pathways to reduce anxiety.[1] Publicly available information classifies this compound as a GABA-A receptor agonist, meaning it binds to and activates GABA-A receptors.[2] This mechanism is shared with well-known anxiolytics such as benzodiazepines, which enhance the activity of the GABA-A receptor, leading to neuronal hyperpolarization and a reduction in anxiety-like behaviors.[1]
While direct experimental evidence detailing the binding affinity and functional activity of this compound at the GABA-A receptor is not widely published, its classification suggests a mechanism of action centered on enhancing GABAergic inhibition in the central nervous system.
Signaling Pathway:
The presumed signaling pathway for this compound, based on its classification as a GABA-A receptor agonist, is depicted below.
Caption: Presumed mechanism of action for this compound as a GABA-A receptor agonist.
IV. Comparative Analysis with Other Anxiolytics
Due to the absence of specific experimental data for this compound, a direct quantitative comparison with other anxiolytics is not feasible at this time. However, a qualitative comparison based on its proposed mechanism of action can be made (Table 2).
| Compound Class | Primary Mechanism of Action | Key Characteristics |
| This compound (Presumed) | GABA-A Receptor Agonist | Likely produces sedative and anxiolytic effects. |
| Benzodiazepines (e.g., Diazepam) | Positive Allosteric Modulator of GABA-A Receptors | Anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. |
| SSRIs (e.g., Fluoxetine) | Selective Serotonin Reuptake Inhibitor | Primarily used for depression but also effective for anxiety disorders; delayed onset of action. |
| Buspirone | Serotonin 5-HT1A Receptor Partial Agonist | Anxiolytic effects without significant sedation or dependence potential. |
V. Experimental Protocols
As no specific studies detailing the experimental use of this compound were found, this section outlines a general experimental workflow that could be employed to characterize its anxiolytic potential and compare it to other compounds.
Experimental Workflow for Anxiolytic Drug Characterization:
Caption: A general workflow for the preclinical evaluation of a novel anxiolytic compound.
1. In Vitro Studies:
-
Receptor Binding Assays: To determine the binding affinity of this compound to the GABA-A receptor and other potential targets. This would involve using radiolabeled ligands to compete with the compound for receptor binding sites.
-
Functional Assays: Electrophysiological techniques, such as patch-clamp recordings in cultured neurons or brain slices, could be used to measure the effect of this compound on GABA-A receptor-mediated currents.
2. In Vivo Studies:
-
Behavioral Models of Anxiety: Standard animal models like the elevated plus maze, open field test, and light-dark box test would be used to assess the anxiolytic effects of this compound in rodents.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Toxicology Studies: To evaluate the safety profile of this compound.
VI. Conclusion and Future Directions
This compound is an intriguing anxiolytic compound with a presumed mechanism of action involving the potentiation of GABA-A receptors. However, the current body of publicly available literature lacks detailed experimental data to facilitate a comprehensive cross-study comparison. Future research should focus on elucidating its precise molecular targets, binding kinetics, and functional activity. Furthermore, in vivo studies are necessary to fully characterize its behavioral effects, pharmacokinetic profile, and therapeutic potential in comparison to existing anxiolytic agents. Researchers interested in this compound are encouraged to conduct foundational studies to fill the existing knowledge gaps.
References
Pharmacodynamic Comparison of Ro 22-3245 and Other Anxiolytics: A Review of Available Data
Comprehensive searches for the anxiolytic compound Ro 22-3245 have revealed a significant lack of publicly available pharmacodynamic data, precluding a detailed comparative analysis with other anxiolytic agents at this time. While identified as a substance with anxiety-reducing properties, specific quantitative metrics regarding its interaction with biological targets and its in vivo effects remain largely undocumented in accessible scientific literature.
Anxiolytics form a broad class of drugs that exert their effects through various mechanisms, primarily by modulating neurotransmitter systems in the brain. The most common targets include GABA-A receptors, serotonin receptors, and to a lesser extent, dopamine receptors. Established anxiolytics, such as benzodiazepines (e.g., Diazepam, Lorazepam) and selective serotonin reuptake inhibitors (SSRIs), have well-characterized pharmacodynamic profiles.
Putative Mechanism of Action of this compound
Based on its chemical structure as a pyrimido-benzazepine derivative, it is hypothesized that this compound may interact with the GABA-A receptor complex, a common target for many anxiolytic drugs. The GABA-A receptor is a ligand-gated ion channel that, upon activation by its endogenous ligand gamma-aminobutyric acid (GABA), allows the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability. Benzodiazepines, for instance, are positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and thereby producing anxiolytic, sedative, and anticonvulsant effects.
Caption: Hypothetical Signaling Pathway for GABA-A Receptor Modulating Anxiolytics.
Comparison with Other Anxiolytics: A Data Gap
To provide a meaningful pharmacodynamic comparison, quantitative data on several key parameters are essential:
-
Receptor Binding Affinity (Ki): This measures the concentration of a drug required to occupy 50% of the receptors. A lower Ki value indicates a higher affinity.
-
Efficacy (Emax): This represents the maximum biological response a drug can produce upon binding to its target.
-
Potency (EC50 or IC50): This is the concentration of a drug that produces 50% of its maximum effect (EC50) or inhibits a biological process by 50% (IC50).
Unfortunately, despite extensive searches, no specific Ki, Emax, or EC50/IC50 values for this compound have been found in the available literature. This prevents a direct comparison with well-characterized anxiolytics like Diazepam, for which such data is readily available for various GABA-A receptor subtypes.
Standard Experimental Protocols for Anxiolytic Drug Evaluation
In the absence of specific data for this compound, we can outline the standard experimental protocols that would be used to generate the necessary comparative data.
In Vitro: Receptor Binding Assays
Objective: To determine the binding affinity of a test compound for specific receptor subtypes.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., from rodents) or cells expressing the target receptor (e.g., specific GABA-A receptor subtypes) are homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand known to bind to the target receptor (e.g., [³H]flunitrazepam for the benzodiazepine site on the GABA-A receptor).
-
Competition Assay: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or Diazepam).
-
Detection: The amount of bound radioactivity is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Caption: Workflow for a Competitive Receptor Binding Assay.
In Vivo: Behavioral Models of Anxiety
Objective: To assess the anxiolytic-like effects of a test compound in animal models.
The Elevated Plus-Maze (EPM) Test: This is a widely used model based on the innate fear of rodents for open and elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Acclimatization: Animals (typically mice or rats) are allowed to acclimate to the testing room.
-
Drug Administration: Animals are administered the test compound (e.g., this compound), a reference anxiolytic (e.g., Diazepam), or a vehicle control at a specified time before the test.
-
Testing: Each animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using video tracking software.
-
Analysis: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Caption: Logical Flow of the Elevated Plus-Maze Test for Anxiolytics.
Conclusion
While this compound is classified as an anxiolytic, the absence of publicly available, peer-reviewed pharmacodynamic data makes a direct and objective comparison with other anxiolytics impossible. The generation of such data through standardized in vitro and in vivo experimental protocols, as outlined above, would be necessary to elucidate its precise mechanism of action, potency, efficacy, and receptor selectivity relative to established drugs in this class. Researchers in the field of drug development are encouraged to pursue such studies to fully characterize the therapeutic potential of this compound.
A Comparative Guide to Ro 22-3245 and Novel Anxiolytic Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of anxiolytic drug discovery is undergoing a significant transformation. While traditional benzodiazepines and selective serotonin reuptake inhibitors (SSRIs) have long been the mainstay of treatment, their limitations have spurred the search for novel therapeutic agents with improved efficacy and side-effect profiles. This guide provides a comparative overview of Ro 22-3245, a compound with a less-defined mechanism of action, and several classes of novel anxiolytics that are showing promise in preclinical and clinical development. Due to a lack of direct head-to-head studies, this guide focuses on presenting the individual profiles and available data for each, allowing for an informed, indirect comparison.
Profile: this compound
This compound is classified as an anxiolytic agent, though its precise molecular targets and mechanism of action remain largely underexplored in publicly available literature. As a benzazepine derivative, it is hypothesized to interact with ion channels or G-protein-coupled receptors (GPCRs), similar to other compounds in its structural class. However, direct evidence linking this compound to specific receptors, including GABA receptors, is currently unavailable. Its primary utility in research has been in neuropharmacological screening to help identify novel anxiolytic pathways and to validate animal models of anxiety.
Novel Anxiolytic Agents: A New Frontier
The search for new anxiolytics has moved beyond the classical GABAergic and serotonergic systems. Researchers are now focusing on novel targets that play a crucial role in the neurobiology of anxiety. This section explores some of the most promising classes of these emerging therapies.
Cannabinoid Receptor 2 (CB2) Agonists
The endocannabinoid system, particularly the Cannabinoid Receptor 2 (CB2), has emerged as a promising target for anxiolytic drug development. Unlike the CB1 receptor, which is associated with the psychoactive effects of cannabis, the CB2 receptor is primarily expressed in the periphery and in immune cells, including microglia in the brain.[1] Activation of CB2 receptors is believed to have anxiolytic effects, potentially through the modulation of neuroinflammation and stress responses.[1][2]
One such CB2 agonist, β-caryophyllene, has demonstrated anxiolytic and anti-depressant-like effects in preclinical models.[3] Studies in mice have shown that β-caryophyllene administration leads to an increase in time spent in the open arms of the elevated plus-maze and a reduction in immobility time in the forced swim test, both indicative of anxiolytic and antidepressant activity, respectively.[3] These effects were blocked by a CB2 receptor antagonist, confirming the mechanism of action.[3]
Neurosteroids: The Case of Fasedienol (PH94B)
Fasedienol (formerly PH94B) is a first-in-class, investigational pherine nasal spray being developed for the acute treatment of anxiety in adults with social anxiety disorder (SAD). Its proposed mechanism of action is novel and distinct from current anxiolytics. Administered intranasally, fasedienol is thought to activate chemosensory receptors in the nasal passages, which in turn modulate neural circuits in the limbic amygdala associated with fear and anxiety. A key advantage of this approach is the rapid onset of action without the need for systemic absorption, thereby minimizing systemic side effects.
Clinical trial results for fasedienol have been mixed. The PALISADE-1 Phase 3 trial did not meet its primary endpoint, failing to show a statistically significant separation from placebo.[4] However, the subsequent PALISADE-2 Phase 3 trial reported positive results, meeting its primary and secondary endpoints.[5] In this trial, fasedienol demonstrated a statistically significant reduction in the Subjective Units of Distress Scale (SUDS) scores compared to placebo in a public speaking challenge.[6] The drug was well-tolerated with no serious adverse events reported.[4][5]
Glutamate Modulators
The glutamate system, the primary excitatory neurotransmitter system in the brain, is another key area of investigation for novel anxiolytics. Dysregulation of glutamate signaling has been implicated in the pathophysiology of anxiety disorders.[7][8] Consequently, agents that modulate glutamate receptors, such as metabotropic glutamate receptors (mGluRs), are being explored for their anxiolytic potential.[7][9]
Preclinical studies have shown that mGluR2/3 agonists, such as LY354740, exhibit anxiolytic effects in various animal models, including a decrease in fear-potentiated startle responses and increased exploration in the elevated plus-maze.[7] These effects are thought to be mediated by a reduction of glutamate release in limbic brain regions.[9] While some clinical studies have shown promise, the development of glutamate modulators for anxiety is still in its early stages, with a need for larger, placebo-controlled trials.[7]
Comparative Data
The following tables summarize the available quantitative data for the discussed novel anxiolytic agents. It is important to note that this data is not from direct head-to-head comparisons and is derived from different studies with varying methodologies.
Table 1: Preclinical Efficacy of Novel Anxiolytics in Animal Models
| Compound/Class | Animal Model | Key Efficacy Endpoint | Result | Citation(s) |
| β-caryophyllene (CB2 Agonist) | Elevated Plus-Maze (Mice) | Increased time spent in open arms | Significant increase compared to vehicle | [3] |
| Forced Swim Test (Mice) | Decreased immobility time | Significant decrease compared to vehicle | [3] | |
| LY354740 (mGluR2/3 Agonist) | Fear-Potentiated Startle (Rats) | Reduction in startle amplitude | Significant reduction compared to vehicle | [7] |
| Elevated Plus-Maze (Rats) | Increased exploration of open arms | Significant increase compared to vehicle | [7] |
Table 2: Clinical Efficacy of Fasedienol (PH94B) in Social Anxiety Disorder
| Clinical Trial | Primary Endpoint | Result | Adverse Events | Citation(s) |
| PALISADE-1 (Phase 3) | Change from baseline in Subjective Units of Distress Scale (SUDS) | Did not meet primary endpoint (no significant difference from placebo) | Favorable safety and tolerability; no severe or serious adverse events reported. | [4] |
| PALISADE-2 (Phase 3) | Change from baseline in Subjective Units of Distress Scale (SUDS) | Met primary endpoint (statistically significant reduction vs. placebo) | Well-tolerated; no treatment-emergent adverse events above 1.5% occurrence. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of standard experimental protocols used in the assessment of anxiolytic agents.
Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[10][11][12][13][14][15]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[12]
-
Procedure: A rodent is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).[10][14] Behavior is recorded by an overhead camera and specialized software.[10]
-
Parameters Measured:
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety.[11][12]
Fear Conditioning Test
The fear conditioning test is a paradigm used to assess associative fear learning and memory.[16][17]
-
Apparatus: A conditioning chamber equipped to deliver an auditory or visual conditioned stimulus (CS) and a mild aversive unconditioned stimulus (US), typically a foot shock.[16][17]
-
Procedure:
-
Conditioning Phase: The animal is placed in the chamber and presented with the neutral CS, which is then paired with the aversive US. This is typically repeated several times.[16][17]
-
Testing Phase (Contextual): After a delay (e.g., 24 hours), the animal is returned to the same chamber, and freezing behavior (a fear response) is measured in the absence of the CS and US.[16]
-
Testing Phase (Cued): The animal is placed in a novel environment, and the CS is presented without the US. Freezing behavior is measured.[16]
-
-
Parameters Measured: The primary measure is the duration of freezing behavior, indicating the strength of the fear memory.[16][17]
-
Interpretation: Anxiolytic drugs may be tested for their ability to reduce the acquisition or expression of conditioned fear.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: G-Protein-Coupled Receptor (GPCR) Signaling Pathway.
Caption: Typical Experimental Workflow for Preclinical Anxiolytic Testing.
Conclusion
The field of anxiolytic research is actively exploring novel mechanisms beyond traditional targets. While compounds like this compound represent the ongoing effort to identify new chemical entities with anxiolytic properties, the focus has increasingly shifted to well-defined targets such as the CB2 receptor, neurosteroid signaling, and the glutamate system. The development of agents like fasedienol and the preclinical validation of CB2 agonists and glutamate modulators highlight the potential for a new generation of anxiolytics with potentially faster onset of action and improved side-effect profiles. Continued research, including rigorous head-to-head comparative studies, will be crucial in determining the clinical utility of these novel agents and their place in the therapeutic armamentarium for anxiety disorders.
References
- 1. CB2 as a Regulator of Anxiety & Potential Target for PTSD Drugs | EO Care [eo.care]
- 2. researchgate.net [researchgate.net]
- 3. β-Caryophyllene, a CB2 receptor agonist produces multiple behavioral changes relevant to anxiety and depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labiotech.eu [labiotech.eu]
- 5. Top-Line Results from Phase 3 PALISADE-2 Trial of Fasedienol (PH94B) Nasal Spray in Social Anxiety Disorder (SAD) | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Glutamate Systems in DSM-5 Anxiety Disorders: Their Role and a Review of Glutamate and GABA Psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Shift in Glutamate Concentrations Following Experimentally Induced Panic with Cholecystokinin Tetrapeptide—A 3T-MRS Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic glutamate receptors: Allosteric structural modulation and new treatments for anxiety disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated plus maze protocol [protocols.io]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nhsjs.com [nhsjs.com]
- 16. Fear Conditioning Test - Creative Biolabs [creative-biolabs.com]
- 17. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
In-Depth Analysis of Ro 22-3245 Metabolism and Metabolite Activity Currently Unavailable in Publicly Accessible Scientific Literature
A comprehensive review of published scientific literature reveals a significant gap in the understanding of the metabolic fate and pharmacological activity of the metabolites of Ro 22-3245. Despite extensive searches for studies on its biotransformation, metabolite identification, and comparative activity, no specific experimental data is publicly available to fulfill the request for a detailed comparison guide.
Researchers, scientists, and drug development professionals interested in the anxiolytic compound this compound will find a lack of information regarding its metabolic pathways. Typically, understanding a drug candidate's metabolism is a critical step in the development process. This involves identifying the chemical modifications the compound undergoes in the body, primarily mediated by enzymes such as the cytochrome P450 (CYP) superfamily, and assessing the biological activity of the resulting metabolites. Active metabolites can contribute to the therapeutic effect or be responsible for adverse reactions, making their identification and characterization essential.
Standard experimental protocols to elucidate a compound's metabolic profile often involve in vitro studies using liver microsomes, hepatocytes, or recombinant enzymes, followed by in vivo studies in animal models and ultimately humans. Techniques like liquid chromatography-mass spectrometry (LC-MS) are instrumental in separating and identifying metabolites. Subsequently, the identified metabolites are synthesized and tested in relevant bioassays to determine their pharmacological activity relative to the parent compound.
However, in the case of this compound, such studies and their corresponding data are not found in the public domain. Consequently, it is not possible to provide a quantitative comparison of its activity with that of its metabolites, nor to detail the experimental protocols used for such investigations.
For researchers requiring this information, it would be necessary to conduct foundational research to first identify the metabolites of this compound. A potential experimental workflow for such a study is outlined below.
Proposed Experimental Workflow for Metabolite Identification of this compound
To initiate the study of this compound metabolism, a logical first step would be to perform in vitro metabolism studies. The following diagram illustrates a typical workflow for identifying potential metabolites.
Caption: Proposed workflow for in vitro metabolite identification of this compound.
This initial phase would need to be followed by the chemical synthesis of the identified metabolites and subsequent pharmacological testing to compare their activity to the parent compound, this compound. Without the results from these fundamental studies, a comprehensive comparison guide cannot be generated.
Safety Operating Guide
Prudent Disposal Procedures for Ro 22-3245 in a Laboratory Setting
The following document provides essential safety and logistical information for the proper disposal of Ro 22-3245, a compound used in laboratory research. These procedures are based on established best practices for chemical waste management in the absence of specific federal or institutional guidelines for this particular substance. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Chemical and Physical Properties Relevant to Disposal
A summary of the known properties of this compound is crucial for safe handling and disposal.
| Property | Value | Implication for Handling and Disposal |
| Molecular Formula | C18H11Cl2N3[1][2] | The presence of chlorine may require specific disposal routes to avoid the formation of hazardous byproducts upon incineration. |
| Molecular Weight | 340.2 g/mol [1][2] | This information is necessary for accurate waste inventory and reporting. |
| Solubility | Soluble in DMSO.[1][3] | Solutions in DMSO should be treated as chemical waste. The solvent itself has specific disposal requirements. |
| Storage | Store at -20°C.[3] | Degraded material should also be disposed of as chemical waste. Proper storage minimizes waste generation.[1] |
| Chemical Name | 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][3]benzazepine[1][2] | The complex heterocyclic structure suggests that it should be treated as a potentially hazardous organic compound. |
Step-by-Step Disposal Protocol
Given that this compound is a chlorinated heterocyclic compound intended for pharmacological research, it must be treated as hazardous chemical waste. The following steps outline a general procedure for its disposal:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4]
-
Waste Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled hazardous waste container. This includes empty vials that once contained the compound, contaminated weighing papers, and any contaminated consumables like pipette tips.
-
Liquid Waste: Solutions of this compound, such as those prepared in DMSO, must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Waste Container Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound" and "9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][3]benzazepine"), the concentration (if in solution), and the appropriate hazard warnings (e.g., "Caution: Research Chemical," "Hazardous Waste").
-
Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure containers are tightly sealed to prevent leaks or spills.
-
Waste Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in the proper procedures for transporting and disposing of chemical waste in accordance with local, state, and federal regulations.
Note: Never dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and potential harm to human health.
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. This compound (76988-39-1) for sale [vulcanchem.com]
- 2. 9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine | C18H11Cl2N3 | CID 131736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine CAS#: 76988-39-1 [m.chemicalbook.com]
- 4. media.adeo.com [media.adeo.com]
Essential Safety and Logistical Information for Handling Ro 22-3245
Disclaimer: No specific Safety Data Sheet (SDS) for Ro 22-3245 is publicly available. This guide is based on best practices for handling potent, novel research compounds of unknown toxicity. This compound, a benzazepine derivative, should be treated as a potentially hazardous substance. A thorough risk assessment should be conducted before handling.
Hazard Assessment
This compound is classified as an anxiolytic, meaning it is a pharmacologically active molecule designed to elicit a biological response.[1] As a novel research chemical, its full toxicological profile is unknown. Therefore, it must be handled with a high degree of caution to avoid potential health effects. Benzodiazepines, a related class of compounds, can have side effects such as sedation and paradoxical effects like aggression.[2] It is prudent to assume that this compound may have similar or other unforeseen effects.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure. The level of PPE should be determined by a risk assessment considering the quantity of the compound, its physical form (e.g., solid, in solution), and the procedure being performed.[3][4]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/FFP3 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemical-resistant gloves (e.g., nitrile).- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of a potent powder. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[3] |
| Solution Preparation and Handling | - Certified chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists.[3] |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Chemical-resistant gloves. | Standard laboratory practice to protect against incidental contact. |
Handling Procedures
-
Controlled Environment: All work with this compound should be conducted in a well-ventilated laboratory, and potent compounds should be handled within a certified chemical fume hood or other appropriate containment device.[4]
-
Avoid Contamination: Use dedicated labware and equipment when possible. Clean and decontaminate all surfaces and equipment thoroughly after use.
-
Spill Management: A spill kit appropriate for chemical spills should be readily available. In case of a spill, evacuate the area, and if safe to do so, contain the spill using absorbent materials. Follow your institution's specific spill response procedures.
Disposal Plan
The disposal of novel research compounds and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.[1]
-
Unused/Expired Compound:
-
Contaminated Labware (e.g., vials, pipette tips):
-
Collect in a designated, puncture-resistant, and sealed container.[3]
-
Label as "Hazardous Waste" with the name of the compound.
-
-
Contaminated PPE (e.g., gloves, lab coat):
-
Carefully doff PPE to avoid self-contamination.
-
Place in a sealed bag or container labeled as hazardous waste.[3]
-
-
Aqueous Waste:
-
Collect in a sealed, labeled container.
-
Do not mix with other waste streams unless compatibility has been confirmed.[1]
-
Experimental Protocols: Safe Handling Workflow
A systematic workflow is essential when handling compounds of unknown toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzodiazepine derivatives--side effects and dangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. reddit.com [reddit.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
